Product packaging for Henicosan-11-ol(Cat. No.:CAS No. 3381-26-8)

Henicosan-11-ol

Cat. No.: B1329732
CAS No.: 3381-26-8
M. Wt: 312.6 g/mol
InChI Key: BCNCKKYOXRHQGT-UHFFFAOYSA-N
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Description

11-Heneicosanol (CAS 3381-26-8) is a high-purity, long-chain fatty alcohol with the molecular formula C21H44O and a molecular weight of 312.57 g/mol . This solid compound appears white to off-white and is odorless, with a characteristic melting point between 71°C and 73°C . It is recommended to store this product at ambient temperatures . As a valuable intermediate in organic synthesis and materials science, 11-Heneicosanol is primarily used in the production of other long-chain fatty alcohols and esters . These derivatives are essential components in the formulation of industrial products such as lubricants, plasticizers, and surfactants . Its long hydrocarbon chain also makes it an ideal compound for creating hydrophobic coatings and films for various industrial and protective materials . Furthermore, it is utilized in research and development for studying the properties of long-chain alcohols and their derivatives in biochemical and environmental applications . In the field of cosmetics and personal care product R&D, 11-Heneicosanol contributes to the texture and stability of formulations . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. The buyer is responsible for verifying the identity and purity required for their specific research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H44O B1329732 Henicosan-11-ol CAS No. 3381-26-8

Properties

IUPAC Name

henicosan-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H44O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNCKKYOXRHQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187470
Record name Henicosan-11-ol
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Molecular Weight

312.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3381-26-8
Record name 11-Heneicosanol
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Record name Henicosan-11-ol
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Foundational & Exploratory

An In-depth Technical Guide to Henicosan-11-ol: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henicosan-11-ol is a long-chain secondary fatty alcohol with the chemical formula C₂₁H₄₄O. As a member of the fatty alcohol family, it holds potential for various applications in research and industry, including as a surfactant, emulsifier, or a specialty chemical intermediate. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and analysis. Due to a lack of specific research on the direct biological roles of this compound, this guide also presents a hypothetical signaling pathway to illustrate the potential biological interactions of long-chain secondary alcohols.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and analysis.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₂₁H₄₄O[1]
Molecular Weight 312.58 g/mol
IUPAC Name This compound[1]
CAS Number 3381-26-8[1]
Physical Form Solid
Melting Point 71-72 °C[2]
Boiling Point 370.3 ± 10.0 °C at 760 mmHg
Density 0.837 g/cm³
Solubility Insoluble in water. Soluble in organic solvents.
XLogP3-AA 9.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established methods for similar long-chain secondary alcohols.

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of symmetrical secondary alcohols like this compound is the Grignard reaction. This involves the reaction of an ester with a Grignard reagent. For this compound, decyl magnesium bromide can be reacted with an ester of undecanoic acid.

Materials:

  • Magnesium turnings

  • 1-Bromodecane

  • Ethyl undecanoate

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of 1-bromodecane in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is initiated, which is evident by the formation of a cloudy solution and gentle refluxing. The mixture is stirred until most of the magnesium has reacted to form decylmagnesium bromide.

  • Reaction with Ester: The Grignard reagent is cooled in an ice bath. A solution of ethyl undecanoate in anhydrous diethyl ether is added dropwise to the Grignard reagent with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up: The reaction is quenched by the slow, dropwise addition of dilute hydrochloric acid with cooling. This will protonate the alkoxide intermediate to form the alcohol and dissolve any unreacted magnesium. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

G cluster_synthesis Synthesis Workflow reagents 1-Bromodecane + Mg in Ether grignard Decylmagnesium Bromide (Grignard Reagent) reagents->grignard reaction Grignard Reaction grignard->reaction ester Ethyl Undecanoate ester->reaction workup Acidic Work-up reaction->workup extraction Solvent Extraction workup->extraction drying Drying and Evaporation extraction->drying crude_product Crude this compound drying->crude_product

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., acetone, ethanol, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Small-scale solubility tests should be performed to find a suitable solvent or solvent pair.

  • Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimum amount of the chosen hot solvent is added to dissolve the solid completely.

  • Cooling and Crystallization: The hot solution is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Filtration: The crystals are collected by vacuum filtration using a Buchner funnel. The crystals are washed with a small amount of cold solvent to remove any remaining impurities.

  • Drying: The purified crystals are left to dry in the Buchner funnel under vacuum and can be further dried in a desiccator.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of fatty alcohols.

Instrumentation:

  • Gas chromatograph with a capillary column suitable for fatty alcohol analysis (e.g., a non-polar or medium-polarity column).

  • Mass spectrometer detector.

Procedure:

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., hexane or dichloromethane). Derivatization to a trimethylsilyl (TMS) ether may be performed to improve volatility and peak shape.

  • Injection: A small volume of the sample is injected into the GC.

  • Separation: The components are separated on the GC column based on their boiling points and interactions with the stationary phase.

  • Detection: The separated components are detected by the mass spectrometer, which provides a mass spectrum for each component. The mass spectrum of this compound will show a molecular ion peak (or a peak corresponding to its TMS derivative) and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation: A small amount of the solid this compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The IR spectrum is recorded. For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is expected, corresponding to the O-H stretching vibration of the alcohol group. A strong C-O stretching absorption will be observed in the 1000-1200 cm⁻¹ region. C-H stretching and bending vibrations will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Instrumentation:

  • NMR spectrometer.

Procedure:

  • Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: The spectrum will show a multiplet corresponding to the proton on the carbon bearing the hydroxyl group (C11-H) at a characteristic chemical shift. The hydroxyl proton will appear as a singlet, which can be exchanged with D₂O. The long alkyl chains will give rise to a complex series of overlapping signals in the upfield region of the spectrum.

  • ¹³C NMR Analysis: The spectrum will show a distinct signal for the carbon attached to the hydroxyl group (C-11) in the downfield region characteristic of alcohols. The other carbon atoms of the alkyl chains will appear in the upfield region.

Potential Biological Role: A Hypothetical Signaling Pathway

While specific biological activities of this compound are not well-documented, long-chain alcohols are known to play roles in various biological processes, including acting as signaling molecules or components of cell membranes. Based on the known functions of similar molecules, a hypothetical signaling pathway involving a long-chain secondary alcohol is presented below. This diagram illustrates a potential mechanism by which such a molecule could influence cellular activity, for instance, by interacting with a membrane-bound receptor and initiating an intracellular signaling cascade.

G cluster_pathway Hypothetical Signaling Pathway LCA This compound (Extracellular) Receptor Membrane Receptor (e.g., GPCR) LCA->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Gene Expression) Transcription_Factor->Cellular_Response

Caption: A hypothetical cell signaling pathway for this compound.

Conclusion

This technical guide provides a thorough compilation of the currently available chemical and physical data for this compound. The detailed experimental protocols for its synthesis, purification, and analysis offer a practical resource for researchers. While the specific biological functions of this compound remain an area for future investigation, the provided hypothetical signaling pathway serves as a conceptual framework for exploring the potential bioactivity of this and other long-chain secondary alcohols. Further research into the biological effects of this compound could unveil novel applications in drug development and other scientific fields.

References

Synthesis of Henicosan-11-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for Henicosan-11-ol, a long-chain secondary alcohol. The information presented is intended for a scientific audience and details plausible experimental protocols, data presentation in tabular format, and visual representations of the synthetic routes.

Introduction

This compound, a 21-carbon saturated secondary alcohol, holds potential interest in various fields, including materials science and as a precursor for the synthesis of more complex molecules in drug development. Its symmetrical structure, with two decyl chains attached to the hydroxyl-bearing carbon, allows for several strategic synthetic approaches. This guide will focus on two principal and well-established methods for its preparation: the Grignard reaction and the reduction of the corresponding ketone, Henicosan-11-one.

Synthetic Pathways

Two primary synthetic routes are detailed below, each offering distinct advantages and considerations for the laboratory synthesis of this compound.

Pathway 1: Grignard Reaction Synthesis

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it highly suitable for the synthesis of alcohols.[1][2][3] For the preparation of a symmetrical secondary alcohol such as this compound (di-n-decyl carbinol), the most direct Grignard approach involves the reaction of an n-decylmagnesium halide with an ester of formic acid, such as ethyl formate.[4][5] This method assembles the target molecule in a single key step from readily available precursors.

Grignard_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1-Bromodecane 1-Bromodecane n-Decylmagnesium Bromide n-Decylmagnesium Bromide 1-Bromodecane->n-Decylmagnesium Bromide Mg, Diethyl Ether Mg Mg Ethyl Formate Ethyl Formate Alkoxide Intermediate Alkoxide Intermediate n-Decylmagnesium Bromide->Alkoxide Intermediate Ethyl Formate (2 equiv.) This compound This compound Alkoxide Intermediate->this compound H3O+ workup

Figure 1: Grignard reaction pathway for this compound synthesis.
  • Preparation of n-Decylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromodecane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Formate: The Grignard reagent solution is cooled in an ice bath. A solution of ethyl formate (0.5 equivalents) in anhydrous diethyl ether is added dropwise with vigorous stirring. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Pathway 2: Reduction of Henicosan-11-one

An alternative and equally viable pathway involves the reduction of the corresponding ketone, Henicosan-11-one. This two-step approach first requires the synthesis of the ketone, followed by its reduction to the secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Ketone_Reduction_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Decanoyl Chloride Decanoyl Chloride Henicosan-11-one Henicosan-11-one Decanoyl Chloride->Henicosan-11-one Di-n-decylcadmium Di-n-decylcadmium Di-n-decylcadmium NaBH4 or LiAlH4 NaBH4 or LiAlH4 This compound This compound Henicosan-11-one->this compound Reduction (e.g., NaBH4, Methanol)

Figure 2: Ketone reduction pathway for this compound synthesis.
  • Synthesis of Henicosan-11-one: A plausible route to Henicosan-11-one involves the reaction of an acid chloride with an organocadmium reagent. n-Decanoyl chloride can be reacted with di-n-decylcadmium (prepared from n-decylmagnesium bromide and cadmium chloride) in an anhydrous solvent like benzene or toluene. The reaction mixture is typically refluxed, followed by an acidic workup to isolate the ketone. Purification is achieved through distillation or column chromatography.

  • Reduction to this compound: Henicosan-11-one (1.0 equivalent) is dissolved in a suitable solvent such as methanol or ethanol. Sodium borohydride (1.1 equivalents) is added portion-wise with stirring at 0 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure. The residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is then purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative parameters for the two proposed synthesis pathways. The values for yield are typical for these types of reactions and may vary based on experimental conditions and scale.

ParameterPathway 1: Grignard ReactionPathway 2: Ketone Reduction
Starting Materials 1-Bromodecane, Magnesium, Ethyl FormateDecanoyl Chloride, Di-n-decylcadmium, NaBH₄
Key Intermediate n-Decylmagnesium BromideHenicosan-11-one
Typical Yield 60-75%85-95% (for the reduction step)
Purity (after purification) >98%>98%
Primary Purification Method Column Chromatography / RecrystallizationRecrystallization / Column Chromatography

Conclusion

Both the Grignard reaction and the reduction of Henicosan-11-one represent effective and reliable methods for the synthesis of this compound. The choice of pathway may depend on the availability of starting materials, desired scale of the reaction, and the specific equipment and expertise available in the laboratory. The Grignard synthesis offers a more convergent approach, while the ketone reduction pathway provides a robust and often high-yielding final step. Both methods can be adapted and optimized to produce high-purity this compound for further research and development applications.

References

Henicosan-11-ol: A Technical Overview of Its Discovery, Natural Occurrence, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Henicosan-11-ol, a C21 long-chain secondary fatty alcohol, remains a molecule of scientific interest. Unlike its well-documented primary alcohol isomer, Henicosan-1-ol, which is prevalent in the plant kingdom, the natural origins and discovery of this compound are not well-documented in publicly available scientific literature. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its chemical properties and a detailed protocol for its chemical synthesis. Due to the scarcity of data on its natural sources and biological activity, this document highlights the existing knowledge gaps and provides a framework for future research.

Discovery and Natural Sources: An Enigmatic Status

Extensive searches of scientific databases reveal a significant lack of information regarding the initial discovery and natural occurrence of this compound. While its chemical structure and properties are cataloged in chemical databases such as PubChem[1], there are no definitive reports of its isolation from a natural source.

This is in stark contrast to its structural isomer, Henicosan-1-ol , a primary fatty alcohol that has been identified in a variety of plant species. Notable natural sources of Henicosan-1-ol include:

  • Tomato (Solanum lycopersicum)

  • Napa Cabbage (Brassica rapa subsp. pekinensis)

  • Stinking Willie (Jacobaea vulgaris)

  • Wheat (Triticum aestivum) [2]

The well-documented presence of Henicosan-1-ol in the plant kingdom suggests that biosynthetic pathways for C21 fatty alcohols exist in nature. However, the specific enzymatic machinery required for the production of the secondary alcohol isomer, this compound, has not been elucidated. The absence of its reporting as a natural product may suggest its rarity in nature or that it has yet to be identified in complex biological matrices.

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are primarily derived from computational models and are available in public chemical databases.

PropertyValueSource
Molecular Formula C₂₁H₄₄OPubChem[1]
Molecular Weight 312.58 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 3381-26-8PubChem
Appearance White solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Insoluble in water (predicted)

Experimental Protocols: Chemical Synthesis

Given the lack of documented isolation from natural sources, chemical synthesis is the primary method to obtain this compound for research purposes. A standard and effective method for the synthesis of secondary alcohols is the Grignard reaction. The following protocol outlines the synthesis of this compound from undecanal and decylmagnesium bromide.

3.1. Synthesis of this compound via Grignard Reaction

This protocol is based on the general principles of the Grignard reaction for the formation of secondary alcohols.

Materials:

  • Magnesium turnings

  • 1-Bromodecane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Undecanal

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Grignard Reagent (Decylmagnesium bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, place a solution of 1-bromodecane in anhydrous diethyl ether.

    • Add a small portion of the 1-bromodecane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining 1-bromodecane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Undecanal:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve undecanal in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the undecanal solution dropwise to the stirred Grignard reagent solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient system.

3.2. Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.

Mandatory Visualizations

4.1. Synthetic Workflow of this compound

The following diagram illustrates the key steps in the chemical synthesis of this compound via the Grignard reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Bromodecane 1-Bromodecane Grignard_Formation Grignard Reagent Formation Bromodecane->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Undecanal Undecanal Grignard_Reaction Grignard Reaction Undecanal->Grignard_Reaction Grignard_Formation->Grignard_Reaction Decylmagnesium bromide Workup Aqueous Work-up Grignard_Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Henicosanol This compound Purification->Henicosanol

Caption: Synthetic workflow for this compound.

Potential Research Directions

The significant lack of information on the natural occurrence and biological activity of this compound presents several opportunities for future research:

  • Screening of Natural Sources: Targeted screening of a wide range of plant, microbial, and marine organisms for the presence of this compound using advanced analytical techniques like GC-MS and LC-MS.

  • Biosynthetic Pathway Elucidation: If found in a natural source, investigation of the enzymatic pathways responsible for its synthesis.

  • Pharmacological Evaluation: Synthesis of this compound to enable the systematic evaluation of its biological activities, including potential antimicrobial, anti-inflammatory, or cytotoxic effects.

Conclusion

This compound remains a largely unexplored long-chain secondary fatty alcohol. While its chemical synthesis is achievable through established methods like the Grignard reaction, its presence in nature is yet to be confirmed. This technical guide summarizes the current state of knowledge and provides a detailed synthetic protocol to facilitate further investigation into the properties and potential applications of this molecule. Future research efforts are needed to uncover its natural sources and elucidate any biological functions it may possess, which could open new avenues in drug discovery and development.

References

Henicosan-11-ol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Henicosan-11-ol. Due to the limited publicly available data on the specific biological activities and mechanisms of action of this long-chain fatty alcohol, this document focuses on its fundamental characteristics. A conceptual workflow for the investigation of such a compound within a drug discovery framework is also presented.

Chemical Identity and Properties

This compound is a secondary fatty alcohol characterized by a 21-carbon chain with a hydroxyl group at the 11th position.[1] Its chemical identity and key physicochemical properties are summarized below.

Identifier Value Source
CAS Number 3381-26-8[1][2]
Molecular Formula C21H44O[1][2]
IUPAC Name This compound
Synonyms 11-Heneicosanol, Di-n-decyl carbinol
Physicochemical Property Value Source
Molecular Weight 312.58 g/mol
Molecular Weight (Computed) 312.6 g/mol
Exact Mass 312.339216023 Da (Computed)
logPoct/wat (Octanol/Water Partition Coefficient) 7.409 (Calculated)
Normal Boiling Point 771.62 K (Calculated)
Normal Melting Point 372.25 K (Calculated)
Enthalpy of Vaporization (ΔvapH°) 78.63 kJ/mol (Calculated)
Enthalpy of Fusion (ΔfusH°) 50.71 kJ/mol (Calculated)

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of chemical identity. The following spectral information for this compound is available in public repositories:

Spectroscopic Technique Availability Source/Reference
Mass Spectrometry Electron Ionization (EI) mass spectrum available.NIST WebBook
Infrared (IR) Spectroscopy IR spectrum available.NIST WebBook, PubChem
Nuclear Magnetic Resonance (NMR) Spectroscopy Data not readily available in public repositories.

Experimental Protocol: Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

While specific experimental parameters for this compound are not detailed, a general protocol for obtaining an ATR-IR spectrum for a solid sample is as follows:

  • Instrument Preparation: The Bruker Tensor 27 FT-IR spectrometer, or a similar instrument, is purged with dry air or nitrogen to minimize atmospheric interference (e.g., water vapor and carbon dioxide). A background spectrum is collected.

  • Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., DuraSamplIR II).

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum is baseline-corrected and may be normalized for comparison.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific, in-depth research on the biological activities, signaling pathways, and therapeutic applications of this compound in the public domain. Long-chain fatty alcohols, as a class of molecules, are known to have diverse biological functions, including roles in membrane structure, energy storage, and cell signaling. Further research is required to determine if this compound possesses any significant pharmacological properties.

Conceptual Experimental Workflow

The following diagram illustrates a hypothetical workflow for the initial screening and characterization of a novel fatty alcohol, such as this compound, within a drug discovery context. This workflow provides a logical progression from initial compound identification to more detailed biological investigation.

G cluster_0 Phase 1: Compound Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition & Purity Analysis B Physicochemical Profiling (Solubility, LogP, pKa) A->B C Structural Confirmation (NMR, MS, IR) A->C D Primary High-Throughput Screening (Target-based or Phenotypic) C->D E Hit Confirmation & Dose-Response Analysis D->E F Initial Cytotoxicity & ADME Profiling E->F G Target Deconvolution (for Phenotypic Hits) F->G H Signaling Pathway Analysis (Western Blot, Reporter Assays) G->H I Lead Optimization H->I

Caption: Conceptual workflow for the screening and characterization of a novel fatty alcohol.

This generalized workflow highlights the necessary steps to systematically evaluate a compound like this compound for its potential as a therapeutic agent. Each phase involves a series of detailed experimental protocols that would need to be developed and optimized.

References

The Biological Frontier of Long-Chain Fatty Alcohols: A Technical Guide to Their Activities and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activities of Long-Chain Fatty alcohols.

Long-chain fatty alcohols, once relegated to the category of simple structural lipids, are emerging as potent bioactive molecules with a diverse range of physiological effects. This technical guide delves into the core biological activities of these aliphatic compounds, offering a detailed overview of their antimicrobial and anti-inflammatory properties, the signaling pathways they modulate, and the experimental methodologies used to elucidate these functions. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, providing the foundational knowledge and technical details necessary to advance the study and application of these promising molecules.

Antimicrobial Properties of Long-Chain Fatty Alcohols

Long-chain fatty alcohols exhibit significant antimicrobial activity, primarily by disrupting the cellular membranes of microorganisms. The efficacy of this disruption is closely tied to the length of the carbon chain.

Quantitative Antimicrobial Data

The antimicrobial potency of long-chain fatty alcohols is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for a range of 1-alkanols against common pathogens.

Table 1: Comparative Antimicrobial Activity of 1-Alkanols against Staphylococcus aureus [1]

Fatty AlcoholCommon NameCarbon Chain LengthMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
1-OctanolCapryl Alcohol8>1024>1024
1-NonanolNonyl Alcohol9256512
1-DecanolDecyl Alcohol10128256
1-UndecanolUndecyl Alcohol1164128
1-DodecanolLauryl Alcohol1232128
1-Tridecanol1332128

Table 2: Antimicrobial Activity of 1-Alkanols against Mycobacteria [2][3]

Fatty AlcoholCarbon Chain LengthMIC against M. smegmatis (mM)MIC against M. tuberculosis (mM)
1-Heptanol71.61.6
1-Octanol80.80.8
1-Nonanol90.40.8
1-Decanol100.40.4
1-Undecanol11>1.6>1.6
1-Dodecanol12>1.6>1.6
1-Tridecanol13>1.6>1.6
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth dilution method for determining the MIC of long-chain fatty alcohols against bacterial strains.

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus, Mycobacterium smegmatis)

  • Appropriate broth medium (e.g., Tryptic Soy Broth for S. aureus, Middlebrook 7H9 for M. smegmatis)

  • Long-chain fatty alcohol test compounds

  • Solvent for dissolving fatty alcohols (e.g., ethanol)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Fatty Alcohol Solutions: Dissolve the fatty alcohols in a suitable solvent to create a stock solution. Further dilute with the broth medium to achieve a range of test concentrations.

  • Bacterial Inoculum Preparation: Culture the bacteria overnight. Dilute the culture to achieve a standardized concentration (e.g., approximately 10^4 colony-forming units/ml).[4]

  • Microtiter Plate Setup: Dispense the diluted bacterial inoculum into the wells of a 96-well plate.

  • Addition of Test Compounds: Add the various concentrations of the fatty alcohol solutions to the wells. Include a positive control (bacteria with no fatty alcohol) and a negative control (broth medium only).

  • Incubation: Incubate the microtiter plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 24-48 hours.[2]

  • MIC Determination: The MIC is defined as the lowest concentration of the fatty alcohol at which there is no visible growth of the bacteria.

Anti-Inflammatory Activities of Long-Chain Fatty Alcohols

Long-chain fatty alcohols have demonstrated notable anti-inflammatory effects, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Modulation of Inflammatory Signaling Pathways

A proposed mechanism for the anti-inflammatory action of long-chain fatty alcohols involves the interference with the Toll-Like Receptor 4 (TLR4) signaling cascade. This pathway is a critical component of the innate immune response to bacterial endotoxins like lipopolysaccharide (LPS).

TLR4_Signaling_Pathway cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB iNOS_Gene iNOS Gene NFkB->iNOS_Gene Transcription Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines Transcription FattyAlcohol Long-Chain Fatty Alcohol FattyAlcohol->TLR4 Inhibits? FattyAlcohol->IKK Inhibits?

Caption: Hypothetical TLR4 signaling pathway and potential points of inhibition by long-chain fatty alcohols.

Quantitative Anti-Inflammatory Data

The anti-inflammatory activity of long-chain fatty alcohols has been quantified by measuring the inhibition of various pro-inflammatory markers. It is important to note that much of the available quantitative data comes from studies on complex mixtures of fatty alcohols, such as those derived from natural oils.

Table 3: Anti-Inflammatory Activity of Long-Chain Fatty Alcohol (LCFA) Mixtures

Source of LCFA MixtureAssayEndpointIC50 ValueReference
Pomace Olive OilNitric Oxide Production in LPS-stimulated RAW 246.7 macrophagesNitrite concentration53.4 µg/ml
Pomace Olive OilPhospholipase A2 (PLA2) ActivityEicosanoid release6.2 µg/ml
Evening Primrose OilNitric Oxide Production in LPS-stimulated murine peritoneal macrophagesNitrite concentrationDose-dependent decrease
Evening Primrose OilPLA2 and Thromboxane B2 (TXB2) ReleaseEicosanoid concentrationSignificant inhibition
Experimental Protocols for Assessing Anti-Inflammatory Activity

This protocol details the measurement of nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Lipopolysaccharide (LPS)

  • Long-chain fatty alcohol test compounds

  • Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite standard

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of the long-chain fatty alcohol test compounds for a specified period (e.g., 2 hours).

  • Stimulation: Stimulate the cells with LPS (e.g., 5 µg/mL) and incubate for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess Reagent in a new 96-well plate and incubate at room temperature.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 550 nm) using a spectrophotometer.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

This in vitro assay assesses anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

Materials:

  • Bovine Serum Albumin (BSA), 0.2% w/v solution

  • Tris-HCl buffer (pH 6.8)

  • Long-chain fatty alcohol test compounds

  • Reference anti-inflammatory drug (e.g., diclofenac sodium)

  • Water bath or incubator

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a test tube, mix the test compound at various concentrations with the BSA solution.

  • Incubation: Incubate the mixture at 37°C for 15-20 minutes.

  • Heat Denaturation: Heat the mixture in a water bath at 70°C for 5 minutes to induce denaturation.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the turbidity, which is indicative of protein denaturation, by reading the absorbance at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100.

Analytical Methodologies

Accurate characterization and quantification of long-chain fatty alcohols are crucial for research and development. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Experimental Protocol: GC-MS Analysis of Long-Chain Fatty Alcohols

Due to their low volatility, long-chain fatty alcohols typically require derivatization prior to GC-MS analysis.

GCMS_Workflow Sample_Prep Sample Preparation (Extraction) Derivatization Derivatization (e.g., Silylation with BSTFA) Sample_Prep->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (Electron Impact) GC_Separation->MS_Ionization MS_Analysis Mass Analysis (m/z) MS_Ionization->MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) MS_Analysis->Data_Analysis

Caption: Generalized workflow for the GC-MS analysis of long-chain fatty alcohols.

Materials:

  • Sample containing long-chain fatty alcohols

  • Organic solvents (e.g., hexane, isopropanol)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous pyridine

  • GC-MS system with a suitable capillary column

Procedure:

  • Extraction: Extract the fatty alcohols from the sample matrix using a suitable organic solvent.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization: Re-dissolve the dried extract in a solvent like anhydrous pyridine and add the derivatizing agent (e.g., BSTFA). Heat the mixture (e.g., at 60°C for 30 minutes) to convert the hydroxyl groups to more volatile trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

    • Injector Temperature: 280-300°C

    • Oven Temperature Program: An initial temperature of 150°C, ramped up to 300°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Data Analysis: Identify the fatty alcohol derivatives based on their retention times and mass spectra. Quantify by comparing the peak areas to those of known standards.

Conclusion and Future Directions

Long-chain fatty alcohols represent a class of molecules with significant, yet not fully explored, biological activities. Their demonstrated antimicrobial and anti-inflammatory properties, coupled with their favorable safety profile, make them attractive candidates for further investigation in the fields of pharmaceuticals, nutraceuticals, and cosmetics.

Future research should focus on:

  • Elucidating the precise molecular targets and mechanisms of action for their anti-inflammatory effects.

  • Conducting comprehensive structure-activity relationship studies to identify the optimal chain length and saturation for specific biological activities.

  • Evaluating the in vivo efficacy and safety of purified long-chain fatty alcohols in relevant disease models.

This technical guide provides a solid foundation for researchers and developers to build upon, fostering innovation and accelerating the translation of these versatile molecules from the laboratory to practical applications.

References

Potential Endocrine Disrupting Effects of Henicosan-11-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Henicosan-11-ol, a long-chain secondary fatty alcohol, has been identified as a potential endocrine disrupting chemical (EDC). This technical guide provides a comprehensive overview of the current state of knowledge regarding its potential to interfere with the endocrine system. Due to a lack of specific experimental data on this compound, this document outlines the necessary experimental protocols to assess its potential effects on key endocrine pathways, including estrogenic, androgenic, thyroid, and steroidogenic activities. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals in designing and conducting studies to evaluate the endocrine disrupting potential of this compound and similar long-chain alcohols.

Introduction

Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action.[1] Concerns over the potential health effects of EDCs have grown, as they have been linked to a variety of adverse outcomes, including reproductive disorders, metabolic diseases, and certain cancers.[2][3] this compound (CAS No. 3381-26-8) is a 21-carbon secondary fatty alcohol that has been flagged as a potential EDC by the NORMAN Suspect List Exchange and the Partnership for the Assessment of Risk from Chemicals (PARC).[4] However, to date, there is a significant gap in the scientific literature regarding specific experimental evidence of its endocrine disrupting properties.

This whitepaper aims to:

  • Summarize the current, limited toxicological information for this compound.

  • Provide detailed experimental protocols for assessing its potential endocrine disrupting effects.

  • Present visual workflows and signaling pathways relevant to endocrine disruption testing.

Current Toxicological Profile of this compound

Currently, there is a paucity of specific toxicological data for this compound, particularly concerning its potential for endocrine disruption. General assessments of long-chain alcohols suggest they exhibit low acute and repeat-dose toxicity, with no clear evidence of reproductive or developmental toxicity.[5] However, these general statements do not preclude specific endocrine-disrupting activities that may not be captured in standard toxicity tests.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number3381-26-8
Molecular FormulaC21H44O
Molecular Weight312.58 g/mol
Physical FormSolid
Melting Point71-72 °C

Recommended Experimental Protocols for Endocrine Disruption Assessment

To thoroughly evaluate the potential endocrine disrupting effects of this compound, a battery of in vitro and in vivo assays is recommended. The following sections detail the methodologies for key experimental protocols.

Estrogen Receptor (ER) Binding and Transcriptional Activation Assays

These assays are crucial to determine if this compound can mimic or block the effects of estrogen by interacting with estrogen receptors (ERα and ERβ).

Objective: To determine the ability of this compound to bind to the estrogen receptor.

Methodology:

  • Preparation of ER: Recombinant human ERα or ERβ is used.

  • Ligand Incubation: A constant concentration of a radiolabeled estrogen (e.g., [3H]-17β-estradiol) is incubated with the ER in the presence of increasing concentrations of this compound.

  • Separation of Bound and Unbound Ligand: The mixture is incubated to allow for competitive binding. Unbound ligand is removed by methods such as dextran-coated charcoal or size-exclusion chromatography.

  • Quantification: The amount of radiolabeled estrogen bound to the receptor is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is calculated.

Objective: To assess the ability of this compound to activate the estrogen receptor and induce gene expression.

Methodology:

  • Yeast Strain: A recombinant strain of Saccharomyces cerevisiae containing the human estrogen receptor (hER) and an estrogen-responsive element (ERE) linked to a reporter gene (e.g., lacZ for β-galactosidase) is used.

  • Exposure: The yeast cells are cultured in a medium containing various concentrations of this compound. 17β-estradiol is used as a positive control.

  • Incubation: The cultures are incubated to allow for potential activation of the ER and subsequent expression of the reporter gene.

  • Enzyme Assay: The activity of the reporter enzyme (e.g., β-galactosidase) is measured colorimetrically.

  • Data Analysis: A dose-response curve is generated, and the effective concentration that causes 50% of the maximal response (EC50) is determined.

Androgen Receptor (AR) Binding and Transcriptional Activation Assays

These assays are designed to determine if this compound can interfere with the action of androgens.

Objective: To determine the ability of this compound to bind to the androgen receptor.

Methodology: The protocol is analogous to the ER binding assay, but uses a recombinant androgen receptor and a radiolabeled androgen (e.g., [3H]-dihydrotestosterone).

Objective: To assess the ability of this compound to activate or inhibit the androgen receptor.

Methodology:

  • Cell Line: A mammalian cell line (e.g., HeLa or PC3) is transiently or stably transfected with a plasmid containing the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

  • Exposure: The cells are exposed to various concentrations of this compound in the presence (for anti-androgenic assessment) or absence (for androgenic assessment) of a known androgen like testosterone.

  • Incubation and Lysis: After incubation, the cells are lysed to release the reporter enzyme.

  • Reporter Assay: The activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: Dose-response curves are generated to determine EC50 (for agonistic activity) or IC50 (for antagonistic activity).

H295R Steroidogenesis Assay

Objective: To evaluate the effect of this compound on the production of steroid hormones.

Methodology:

  • Cell Line: The human adrenocortical carcinoma cell line H295R is used as it expresses most of the key enzymes involved in steroidogenesis.

  • Exposure: H295R cells are exposed to a range of concentrations of this compound for a defined period (e.g., 48 hours).

  • Hormone Extraction: After exposure, the culture medium is collected, and steroid hormones are extracted.

  • Hormone Quantification: The concentrations of key steroid hormones (e.g., progesterone, testosterone, estradiol, cortisol) are quantified using methods such as liquid chromatography-mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: Changes in the levels of secreted hormones are analyzed to identify any alterations in the steroidogenic pathway.

Thyroid Hormone System Assays

Objective: To assess the potential of this compound to disrupt thyroid hormone synthesis and metabolism.

Methodology:

  • Thyroperoxidase (TPO) Inhibition Assay: This in vitro assay measures the inhibition of the TPO enzyme, which is critical for thyroid hormone synthesis.

  • Transthyretin (TTR) Binding Assay: This assay evaluates the ability of this compound to displace thyroxine (T4) from its transport protein, transthyretin.

  • In Vivo Rodent Studies: An in vivo study, such as a 28-day repeated dose study in rats, can be conducted. Serum levels of thyroid-stimulating hormone (TSH), total and free T4, and triiodothyronine (T3) are measured. Histopathological examination of the thyroid gland is also performed.

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and key signaling pathways potentially affected by endocrine disruptors.

Experimental_Workflow cluster_screening In Vitro Screening cluster_confirmation In Vivo Confirmation ER_Assay Estrogen Receptor Assays (Binding & Activation) Positive_Result Positive Finding ER_Assay->Positive_Result Agonist/ Antagonist Negative_Result Negative Finding ER_Assay->Negative_Result AR_Assay Androgen Receptor Assays (Binding & Activation) AR_Assay->Positive_Result Agonist/ Antagonist AR_Assay->Negative_Result Steroidogenesis_Assay H295R Steroidogenesis Assay Steroidogenesis_Assay->Positive_Result Altered Hormone Production Steroidogenesis_Assay->Negative_Result Thyroid_Assay Thyroid System Assays Thyroid_Assay->Positive_Result Disrupted Function Thyroid_Assay->Negative_Result Uterotrophic_Assay Uterotrophic Assay (Estrogenic) Risk_Assessment Endocrine Disruption Risk Assessment Uterotrophic_Assay->Risk_Assessment Hershberger_Assay Hershberger Assay (Androgenic) Hershberger_Assay->Risk_Assessment Rodent_Thyroid_Study Rodent Thyroid Study Rodent_Thyroid_Study->Risk_Assessment Test_Compound This compound Test_Compound->ER_Assay Test_Compound->AR_Assay Test_Compound->Steroidogenesis_Assay Test_Compound->Thyroid_Assay Positive_Result->Uterotrophic_Assay Positive_Result->Hershberger_Assay Positive_Result->Rodent_Thyroid_Study Negative_Result->Risk_Assessment Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone OH_Pregnenolone 17α-OH-Pregnenolone Pregnenolone->OH_Pregnenolone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone OH_Progesterone 17α-OH-Progesterone Progesterone->OH_Progesterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone DHEA DHEA OH_Pregnenolone->DHEA Deoxycortisol 11-Deoxycortisol OH_Progesterone->Deoxycortisol Androstenedione Androstenedione OH_Progesterone->Androstenedione Cortisol Cortisol Deoxycortisol->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Estradiol Estradiol Testosterone->Estradiol Estrone->Estradiol CYP11A1 CYP11A1 CYP11A1->Cholesterol HSD3B 3β-HSD HSD3B->Pregnenolone CYP17A1_1 CYP17A1 CYP17A1_1->Pregnenolone CYP17A1_2 CYP17A1 CYP17A1_2->Progesterone CYP21A2_1 CYP21A2 CYP21A2_1->Progesterone CYP21A2_2 CYP21A2 CYP21A2_2->OH_Progesterone CYP11B1_1 CYP11B1 CYP11B1_1->Deoxycorticosterone CYP11B1_2 CYP11B1 CYP11B1_2->Deoxycortisol CYP11B2 CYP11B2 CYP11B2->Corticosterone HSD17B 17β-HSD HSD17B->Androstenedione CYP19A1_1 Aromatase (CYP19A1) CYP19A1_1->Androstenedione CYP19A1_2 Aromatase (CYP19A1) CYP19A1_2->Testosterone

References

Solubility Profile of Henicosan-11-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Henicosan-11-ol, a long-chain secondary fatty alcohol. Understanding the solubility of this compound is critical for its application in various research and development settings, including drug formulation and delivery. This document outlines the theoretical solubility profile, details established experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Core Concept: Solubility of Long-Chain Alcohols

This compound (C₂₁H₄₄O) is characterized by a long, non-polar 21-carbon aliphatic chain and a single polar hydroxyl (-OH) group at the 11th position. This structure dictates its solubility behavior, adhering to the principle of "like dissolves like." The dominant non-polar hydrocarbon chain results in poor solubility in polar solvents and favorable solubility in non-polar organic solvents. While the hydroxyl group can participate in hydrogen bonding, its influence is significantly diminished by the extensive hydrophobic nature of the molecule.

Quantitative Solubility Data

SolventSolvent TypeExpected SolubilityRationale
Water (H₂O)Polar ProticInsolubleThe large non-polar alkyl chain cannot overcome the strong hydrogen bonding network of water. An estimated solubility for the isomeric henicosan-1-ol is extremely low, in the order of 0.0004757 mg/L at 25°C.
Methanol (CH₃OH)Polar ProticSlightly SolubleThe short alkyl chain of methanol provides some non-polar character, allowing for limited interaction with the long alkyl chain of this compound.
Ethanol (C₂H₅OH)Polar ProticSlightly SolubleSimilar to methanol, but the slightly longer carbon chain may offer marginally better solvation of the non-polar portion of the solute.
Acetone (C₃H₆O)Polar AproticSolubleAcetone has a significant non-polar character alongside its polarity, making it a good solvent for long-chain alcohols.
Hexane (C₆H₁₄)Non-polarSolubleAs a non-polar solvent, hexane readily dissolves the long non-polar alkyl chain of this compound through van der Waals interactions.
Toluene (C₇H₈)Non-polarSolubleThe aromatic and non-polar nature of toluene makes it an effective solvent for long-chain hydrophobic compounds.
Diethyl Ether (C₄H₁₀O)Slightly PolarSolubleDiethyl ether is a good solvent for many organic compounds, and its ability to act as a hydrogen bond acceptor along with its non-polar character facilitates dissolution.

Experimental Protocols for Solubility Determination

For the precise quantification of this compound solubility, standardized experimental methods are necessary. The following protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for water solubility, and general laboratory procedures for organic solvents.[1][2][3]

Method 1: Flask Method (for solubilities > 10⁻² g/L)

This method is suitable for determining the solubility of this compound in most organic solvents where its solubility is expected to be relatively high.

Materials:

  • This compound (analytical grade)

  • Solvent of interest (analytical grade)

  • Erlenmeyer flasks with stoppers

  • Constant temperature water bath or incubator

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent in a stoppered flask. The excess is crucial to ensure that a saturated solution is formed.

  • Equilibration: The flask is placed in a constant temperature bath (e.g., 25 °C ± 0.5 °C) and stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests can determine the minimum time required to achieve saturation.[1]

  • Phase Separation: After equilibration, stirring is stopped, and the solution is allowed to stand in the constant temperature bath for at least 24 hours to allow for the separation of undissolved solid.

  • Sampling: A sample of the supernatant is carefully withdrawn using a syringe.

  • Filtration: The sample is immediately filtered through a membrane filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved microcrystals.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method such as GC-MS or HPLC. A calibration curve with known concentrations of this compound in the same solvent should be prepared for accurate quantification.

  • Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.

Method 2: Column Elution Method (for solubilities < 10⁻² g/L)

This method is suitable for determining the very low solubility of this compound in water.[1]

Materials:

  • This compound (analytical grade)

  • Inert support material (e.g., glass beads, silica gel)

  • Chromatography column with a thermostat jacket

  • High-purity water

  • Peristaltic pump

  • Fraction collector

  • Analytical instrument for quantification (e.g., GC-MS with a suitable extraction procedure)

Procedure:

  • Column Preparation: The inert support material is coated with an excess of this compound. The coated support is then packed into the chromatography column.

  • Equilibration: The column is thermostated to the desired temperature (e.g., 25 °C ± 0.5 °C).

  • Elution: Water is pumped through the column at a slow, constant flow rate. The water becomes saturated with this compound as it passes through the column.

  • Fraction Collection: The eluate is collected in fractions using a fraction collector.

  • Quantification: The concentration of this compound in each fraction is determined. For very low concentrations, a pre-concentration step such as liquid-liquid extraction or solid-phase extraction may be necessary before analysis by GC-MS.

  • Plateau Determination: The solubility is determined from the concentration plateau reached in the collected fractions.

  • Replicates: The experiment should be repeated to ensure the reliability of the measurement.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of solubility using the flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound C Combine in a stoppered flask A->C B Measure known volume of solvent B->C D Stir at constant temperature (24-48h) C->D E Cease stirring and allow to settle (≥24h) D->E F Withdraw supernatant E->F G Filter sample (e.g., 0.45 µm) F->G H Quantify concentration (GC-MS or HPLC) G->H I Solubility Value H->I

Caption: General workflow for determining the solubility of this compound using the flask method.

This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to perform experimental validation to obtain precise quantitative data. The methodologies and principles outlined herein offer a robust framework for conducting such investigations.

References

An In-depth Technical Guide to the Thermal Properties of Henicosan-11-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Henicosan-11-ol (CAS: 3381-26-8), a secondary fatty alcohol. The document details its melting and boiling points, presents experimental methodologies for their determination, and includes a logical workflow for these experimental processes. This information is critical for professionals in research and drug development who require precise physicochemical data for formulation, synthesis, and stability studies.

Quantitative Data Summary

The thermal properties of this compound have been determined through both experimental and computational methods. The following table summarizes the available data for its melting and boiling points.

Thermal PropertyValueData Type
Melting Point 67.5-76.5 °CExperimental[1]
71-72 °CExperimental[2][3]
Boiling Point 370.3 ± 10.0 °CPredicted[2][3]

Experimental Protocols

While specific experimental reports detailing the determination of the above values for this compound are not publicly available, standard established methods for determining the melting and boiling points of organic compounds are applicable. The following are detailed protocols based on common laboratory techniques.

Melting Point Determination (Capillary Method)

This method is based on the visual observation of the phase transition from solid to liquid of a sample heated in a capillary tube.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of this compound is placed on a clean, dry surface and finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.

  • Approximate Melting Point Determination: A preliminary rapid heating is performed to get an approximate melting point range.

  • Accurate Melting Point Determination: A new sample is prepared and the apparatus is allowed to cool. The sample is then heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Thiele tube

  • Mineral oil or other suitable heating bath liquid

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Rubber band or wire for attachment

  • Bunsen burner or hot plate

Procedure:

  • Sample Preparation: Approximately 0.5 mL of this compound is placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

  • Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat-transfer arm is properly positioned for heating. The Thiele tube is heated gently at the side arm.

  • Observation: As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

  • Cooling and Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube.

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental determination of the thermal properties of a chemical compound like this compound.

Thermal_Property_Workflow cluster_melting Melting Point Determination cluster_boiling Boiling Point Determination mp_start Start: Obtain this compound Sample mp_prep Prepare Sample: Powder and pack into capillary tube mp_start->mp_prep mp_setup Setup Apparatus: Insert capillary into heating block mp_prep->mp_setup mp_heat_fast Rapid Heating: Determine approximate melting range mp_setup->mp_heat_fast mp_heat_slow Slow Heating: Heat at 1-2°C/min near melting point mp_heat_fast->mp_heat_slow Inform mp_observe Observe Phase Transition: Solid to Liquid mp_heat_slow->mp_observe mp_record Record Temperatures: Start and end of melting mp_observe->mp_record mp_end End: Melting Point Range Determined mp_record->mp_end bp_start Start: Obtain this compound Sample bp_prep Prepare Sample: Add to test tube with inverted capillary bp_start->bp_prep bp_setup Setup Apparatus: Attach to thermometer and place in Thiele tube bp_prep->bp_setup bp_heat Heat Gently: Observe bubble stream bp_setup->bp_heat bp_observe Identify Vigorous Bubbling bp_heat->bp_observe bp_cool Remove Heat and Cool bp_observe->bp_cool bp_record Record Temperature: Liquid enters capillary bp_cool->bp_record bp_end End: Boiling Point Determined bp_record->bp_end

Caption: Workflow for Thermal Property Determination

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Henicosan-11-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henicosan-11-ol is a long-chain secondary fatty alcohol with the chemical formula C21H44O.[1] While its physical and chemical properties are documented, its biological activities and potential therapeutic applications remain largely unexplored. This document provides a comprehensive set of detailed protocols for the initial in vitro screening of this compound to elucidate its potential cytotoxic, anti-proliferative, and other biological effects.

The following protocols are designed as a starting point for researchers and may require optimization based on the specific cell lines and experimental goals. A tiered approach is recommended, beginning with general viability and proliferation assays before proceeding to more in-depth mechanistic studies.

Safety Precaution: this compound is reported to cause serious eye irritation.[1] Appropriate personal protective equipment, including safety glasses, should be worn at all times when handling this compound.

Data Presentation: Summarized Quantitative Data

Effective data organization is crucial for comparing the effects of this compound across different cell lines and assays. The following table provides a template for summarizing key quantitative data obtained from the described experimental protocols.

Cell LineAssay TypeEndpointIC50 / EC50 (µM)Max Inhibition / Effect (%)Notes
e.g., MCF-7MTTViabilityExperimental ValueExperimental Value72h incubation
e.g., A549MTTViabilityExperimental ValueExperimental Value72h incubation
e.g., HepG2BrdUProliferationExperimental ValueExperimental Value48h incubation
e.g., PC-3Annexin V/PIApoptosisExperimental ValueExperimental Value24h incubation

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.[2][3]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected cancer or normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Cell Proliferation Assessment using BrdU Assay

This protocol describes the use of the 5-bromo-2'-deoxyuridine (BrdU) assay to measure DNA synthesis as an indicator of cell proliferation.

Materials:

  • This compound

  • DMSO

  • Selected cell lines

  • Complete cell culture medium

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to an enzyme like HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.

  • BrdU Labeling:

    • After the desired incubation period with this compound (e.g., 24 or 48 hours), add BrdU labeling solution to each well.

    • Incubate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.

  • Cell Fixation and DNA Denaturation:

    • Remove the labeling medium and add the fixing/denaturing solution to each well.

    • Incubate for 30 minutes at room temperature.

  • Antibody Incubation:

    • Remove the fixing/denaturing solution and wash the wells with PBS.

    • Add the anti-BrdU antibody conjugate to each well and incubate for 1-2 hours at room temperature.

  • Substrate Addition and Measurement:

    • Wash the wells to remove the unbound antibody.

    • Add the enzyme substrate and incubate until a color change is observed.

    • Add the stop solution to terminate the reaction.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation for each concentration relative to the vehicle control.

    • Determine the IC50 value for the inhibition of proliferation.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the in vitro evaluation of this compound.

G cluster_0 Initial Screening cluster_1 Mechanistic Studies Stock Preparation Stock Preparation MTT Assay MTT Assay Stock Preparation->MTT Assay Cytotoxicity BrdU Assay BrdU Assay Stock Preparation->BrdU Assay Proliferation Apoptosis Assay Apoptosis Assay MTT Assay->Apoptosis Assay If Cytotoxic Cell Cycle Analysis Cell Cycle Analysis BrdU Assay->Cell Cycle Analysis If Anti-proliferative Signaling Pathway Analysis Signaling Pathway Analysis Apoptosis Assay->Signaling Pathway Analysis Cell Cycle Analysis->Signaling Pathway Analysis G This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

References

Applications of Henicosan-11-ol in Lipid Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henicosan-11-ol, a C21 secondary fatty alcohol, is a long-chain lipid molecule with emerging applications in lipid research. Its well-defined chemical structure and physical properties make it a valuable tool for investigating complex lipid metabolic pathways, developing analytical methods in lipidomics, and serving as a building block in the synthesis of novel lipid-based therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound in various lipid research contexts.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₂₁H₄₄O[1][2]
Molecular Weight 312.58 g/mol [1][2][3]
IUPAC Name This compound
CAS Number 3381-26-8
Appearance Solid
Melting Point 71-72 °C
Boiling Point 370.3 °C at 760 mmHg
Density 0.837 g/cm³
Solubility Insoluble in water
LogP (Octanol/Water) 7.409

Application Note 1: this compound as an Internal Standard for Mass Spectrometry-Based Lipidomics

Background: Accurate quantification of lipid species by mass spectrometry (MS) is often challenged by variations in sample preparation, extraction efficiency, and instrument response. The use of an internal standard (IS) that is chemically similar to the analytes of interest but not naturally present in the sample can correct for these variations. This compound, due to its long alkyl chain and distinct mass, is an excellent candidate for use as an internal standard in the analysis of other long-chain alcohols, fatty acids, and related lipids, particularly in gas chromatography-mass spectrometry (GC-MS).

Principle: A known amount of this compound is added to each sample and calibration standard at the beginning of the sample preparation process. By comparing the peak area of the target analyte to the peak area of this compound, a response ratio is generated. This ratio is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples, thereby normalizing for experimental variability.

Advantages of this compound as an Internal Standard:

  • Chemical Similarity: Its long-chain aliphatic structure mimics that of many endogenous lipids.

  • Not Endogenously Abundant: this compound is not a common metabolite, reducing the risk of interference from the biological matrix.

  • Thermal Stability: It is stable under typical GC injection port temperatures.

  • Distinct Mass: Its molecular weight allows for clear separation and detection in MS analysis.

Experimental Protocol: Quantification of a Target Long-Chain Fatty Alcohol using this compound as an Internal Standard by GC-MS

1. Materials:

  • This compound (high purity, >98%)

  • Target long-chain fatty alcohol for quantification

  • Anhydrous sodium sulfate

  • Organic solvents (e.g., hexane, chloroform, methanol; HPLC or GC grade)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC vials with inserts

2. Preparation of Stock Solutions:

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the target long-chain fatty alcohol and dissolve it in 10 mL of hexane.

3. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by serial dilution of the analyte stock solution to achieve a concentration range relevant to the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • To 100 µL of each calibration standard, add a fixed amount of the this compound internal standard stock solution (e.g., 10 µL of a 10 µg/mL working solution).

4. Sample Preparation:

  • Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a standard method such as Folch or Bligh-Dyer extraction.

  • Internal Standard Spiking: Add the same fixed amount of the this compound internal standard working solution to the sample extract.

  • Evaporation and Derivatization: Evaporate the solvent under a stream of nitrogen. To the dried lipid extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of hexane. Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.

5. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized sample or calibration standard into the GC-MS.

  • GC Conditions (example):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

    • Inlet Temperature: 280 °C

    • Oven Program: 150 °C for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: Select characteristic ions for the TMS-derivatized target analyte and this compound.

6. Data Analysis:

  • Integrate the peak areas for the target analyte and the internal standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Workflow for Internal Standard-Based Quantification

G cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis stock_is Internal Standard Stock Solution spike_cal Spike IS into Calibration Standards stock_is->spike_cal spike_sample Spike IS into Sample Extract stock_is->spike_sample stock_analyte Analyte Stock Solution cal_standards Calibration Standards stock_analyte->cal_standards cal_standards->spike_cal sample Biological Sample extract_lipids Lipid Extraction sample->extract_lipids derivatize Derivatization (e.g., TMS) spike_cal->derivatize extract_lipids->spike_sample spike_sample->derivatize gcms GC-MS Analysis derivatize->gcms data_proc Data Processing (Peak Integration) gcms->data_proc calibration Calibration Curve (Response Ratio vs. Conc.) data_proc->calibration quant Quantification of Analyte in Sample calibration->quant

Caption: Workflow for quantification using an internal standard.

Application Note 2: Synthesis of Complex Lipids and Probes

Background: The unique structure of this compound, with its central hydroxyl group, makes it a valuable precursor for the chemical synthesis of more complex lipids and molecular probes. The hydroxyl group can be functionalized to introduce reporter groups (e.g., fluorophores, biotin) or to link the C21 chain to other lipid moieties.

Applications in Synthesis:

  • Ether-linked Lipids: The hydroxyl group can be alkylated to form ether-linked lipids. These are often more resistant to chemical and enzymatic degradation than their ester-linked counterparts and can be used to study the role of specific lipid structures in biological membranes.

  • Fluorescent Lipid Probes: By attaching a fluorescent dye to the hydroxyl group, this compound can be converted into a probe for monitoring lipid trafficking, membrane dynamics, and lipid-protein interactions within living cells.

  • Synthesis of Novel Bioactive Lipids: The C21 backbone can be incorporated into novel lipid structures for screening in drug discovery programs, for example, in the development of modulators of lipid signaling pathways.

Conceptual Protocol: Synthesis of a Fluorescently Labeled Henicosanyl Ether Lipid

1. Principle: This protocol describes a two-step synthesis. First, the hydroxyl group of this compound is deprotonated with a strong base to form an alkoxide. Second, the alkoxide is reacted with a fluorescent reporter that has a good leaving group (e.g., a tosyl or bromo-activated fluorophore) via a Williamson ether synthesis.

2. Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Fluorescent reporter with a leaving group (e.g., 5-(bromomethyl)fluorescein)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

3. Procedure:

  • Step 1: Formation of the Alkoxide:

    • Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Carefully add sodium hydride to the solution at 0 °C.

    • Allow the reaction to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Step 2: Ether Synthesis:

    • Dissolve the fluorescent reporter in anhydrous THF.

    • Add the solution of the fluorescent reporter dropwise to the alkoxide solution at room temperature.

    • Stir the reaction mixture overnight at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the fluorescently labeled Henicosanyl ether lipid.

4. Characterization:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Role in Lipid Signaling Pathways

While specific signaling pathways involving this compound are not yet elucidated, long-chain alcohols and their derivatives are known to be involved in various aspects of lipid metabolism. They can be incorporated into complex lipids like phospholipids and triglycerides, or act as signaling molecules themselves, potentially modulating the activity of enzymes and receptors involved in lipid signaling.

G cluster_synthesis Synthesis & Incorporation cluster_signaling Potential Signaling Roles H11ol This compound PL Phospholipids H11ol->PL Esterification/ Etherification TG Triglycerides H11ol->TG Esterification Receptor Membrane Receptor (e.g., GPCR) H11ol->Receptor Modulation? Enzyme Intracellular Enzyme (e.g., Kinase, Phosphatase) H11ol->Enzyme Modulation? AcylCoA Fatty Acyl-CoA AcylCoA->PL AcylCoA->TG Membrane Cellular Membranes PL->Membrane Incorporation TG->Membrane Lipid Droplet Formation Downstream Downstream Signaling (e.g., Ca²⁺, cAMP) Receptor->Downstream Enzyme->Downstream

References

Application Notes and Protocols for Henicosan-11-ol in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating Henicosan-11-ol as a substrate in various enzymatic reactions. Due to the limited specific literature on this compound, the information herein is based on the known activities of enzymes on long-chain secondary fatty alcohols. These notes are intended to serve as a foundational guide for researchers to design and conduct their own investigations.

Introduction to this compound as an Enzymatic Substrate

This compound is a 21-carbon secondary fatty alcohol. Long-chain fatty alcohols and their metabolites are involved in various biological processes, including the formation of protective waxes, energy storage, and cell signaling. The enzymatic modification of this compound can lead to the formation of novel bioactive molecules, making it a compound of interest for researchers in biochemistry, biotechnology, and drug development.

The primary enzymatic reactions anticipated for this compound are oxidation, hydroxylation, and acylation, catalyzed by Alcohol Dehydrogenases (ADHs), Cytochrome P450 monooxygenases (CYPs), and Lipases, respectively.

Potential Enzymatic Conversions of this compound

Based on established enzyme functions, this compound can potentially undergo the following biotransformations:

  • Oxidation to Henicosan-11-one: Catalyzed by Alcohol Dehydrogenase (ADH), this reaction converts the secondary alcohol group into a ketone.

  • Hydroxylation: Cytochrome P450 (CYP) enzymes may introduce additional hydroxyl groups at various positions on the alkyl chain.

  • Acylation/Esterification: Lipases can catalyze the esterification of the hydroxyl group with a fatty acid to form a wax ester.

The following sections provide detailed protocols to investigate these potential enzymatic reactions.

Data Presentation: Hypothetical Kinetic Parameters

While no specific kinetic data for this compound is currently available, the following table presents a hypothetical summary of expected kinetic parameters based on data for other long-chain alcohols. This table is intended for illustrative purposes to guide experimental design.

Enzyme ClassSubstrateHypothetical Km (µM)Hypothetical Vmax (µmol/min/mg)Potential Product(s)
Alcohol DehydrogenaseThis compound50 - 2000.1 - 5.0Henicosan-11-one
Cytochrome P450This compound10 - 1000.05 - 2.0Hydroxylated this compound
Lipase (for acylation)This compound100 - 5001.0 - 20.0Henicosan-11-yl acetate (or other esters)

Experimental Protocols

Protocol 1: Oxidation of this compound by Alcohol Dehydrogenase (ADH)

This protocol is designed to screen for and characterize the oxidation of this compound to Henicosan-11-one by an ADH.

Materials:

  • This compound

  • Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae or a thermostable variant)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Tris-HCl buffer (100 mM, pH 8.5)

  • Solubilizing agent (e.g., Triton X-100 or β-cyclodextrin)

  • Microplate reader or spectrophotometer

  • 96-well UV-transparent microplates or quartz cuvettes

  • Organic solvent for extraction (e.g., ethyl acetate)

  • GC-MS for product confirmation

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO). Due to its low aqueous solubility, a solubilizing agent in the reaction buffer is recommended.

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing:

    • Tris-HCl buffer (100 mM, pH 8.5)

    • NAD⁺ (final concentration 2-5 mM)

    • Solubilizing agent (e.g., 0.1% v/v Triton X-100)

    • This compound (varied concentrations for kinetic studies, e.g., 10-500 µM)

  • Enzyme Addition: Initiate the reaction by adding the Alcohol Dehydrogenase solution to the reaction mixture. The final enzyme concentration will need to be optimized.

  • Kinetic Measurement: Immediately place the microplate or cuvette in a spectrophotometer pre-set to 340 nm and 37°C. Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

  • Product Confirmation (GC-MS):

    • After the reaction, stop the reaction by adding a quenching agent (e.g., 1 M HCl).

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic phase, derivatize if necessary, and analyze by GC-MS to confirm the presence of Henicosan-11-one.

Workflow Diagram:

ADH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Prepare this compound Stock Mix Combine Substrate and Buffer Substrate->Mix Buffer Prepare Reaction Buffer with NAD+ Buffer->Mix Enzyme Prepare ADH Solution Start Initiate with ADH Enzyme->Start Mix->Start Incubate Incubate at 37°C Start->Incubate Spectro Monitor NADH Production (340 nm) Incubate->Spectro GCMS Product Confirmation (GC-MS) Incubate->GCMS Kinetics Calculate Kinetic Parameters Spectro->Kinetics CYP_Pathway NADPH NADPH NADP NADP+ NADPH->NADP e⁻ CYP_Fe3 CYP (Fe³⁺) CYP_Fe2 CYP (Fe²⁺) CYP_Fe3->CYP_Fe2 e⁻ H2O H₂O Product Hydroxylated This compound CYP_Fe3->Product CYP_Fe2->CYP_Fe3 O₂ O2 O₂ Substrate This compound Substrate->CYP_Fe3 Lipase_Acylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & By-products Substrate This compound Reaction Esterification Reaction Substrate->Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Solvent Anhydrous Organic Solvent Solvent->Reaction Temp 40-60°C Temp->Reaction Ester Henicosan-11-yl Ester Byproduct By-product (e.g., Acetaldehyde) Reaction->Ester Reaction->Byproduct

Application Notes and Protocols for Incorporating Henicosan-11-ol into Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henicosan-11-ol is a long-chain secondary fatty alcohol with the potential to modulate the physicochemical properties of lipid bilayers. Its incorporation into liposomes can influence membrane fluidity, stability, and permeability, making it a molecule of interest for various applications in drug delivery and membrane biophysics research. These application notes provide a comprehensive protocol for the incorporation of this compound into liposomes, along with detailed methodologies for their characterization.

Materials and Reagents

  • Lipids:

    • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

    • Cholesterol

  • Active Compound:

    • This compound (CAS: 3381-26-8)

  • Solvents:

    • Chloroform

    • Methanol

  • Hydration Buffer:

    • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescent Probe (for membrane fluidity assay):

    • 1,6-Diphenyl-1,3,5-hexatriene (DPH)

  • Encapsulant (for encapsulation efficiency assay):

    • Carboxyfluorescein

Experimental Protocols

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes. It involves the dissolution of lipids and the compound of interest in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film, which is then hydrated with an aqueous buffer.

Protocol:

  • Lipid and this compound Stock Solutions:

    • Prepare stock solutions of DPPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) mixture. A typical concentration is 10 mg/mL.

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired molar ratios of DPPC, cholesterol, and this compound. A recommended starting point is a molar ratio of DPPC:Cholesterol:this compound of 55:40:5. It is advisable to test a range of this compound molar percentages (e.g., 1, 5, and 10 mol%).

    • The total lipid amount can be around 10-20 mg.

    • Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature (Tm) of the lipid mixture.

    • Dry the resulting thin film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed (50-60°C) PBS (pH 7.4) by gentle rotation. The volume of the buffer should be sufficient to achieve the desired final lipid concentration (e.g., 1-2 mg/mL). This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion.

      • Sonication: Use a probe sonicator on ice to prevent overheating.

      • Extrusion: Pass the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the Tm.

Characterization of this compound-Containing Liposomes

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution and zeta potential of particles in a suspension.

Protocol:

  • Dilute the liposome suspension with filtered PBS (pH 7.4) to an appropriate concentration for DLS measurement.

  • Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential using a DLS instrument.

  • Perform measurements in triplicate for each formulation.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) allows for the visualization of the liposomes in their native, hydrated state.

Protocol:

  • Apply a small aliquot of the liposome suspension to a TEM grid.

  • Blot the grid to form a thin film and rapidly plunge-freeze it in liquid ethane.

  • Image the frozen-hydrated specimens using a cryo-electron microscope.

This protocol determines the percentage of a hydrophilic marker, such as carboxyfluorescein, that is successfully entrapped within the liposomes.

Protocol:

  • Prepare the liposomes as described in section 3.1, using a solution of carboxyfluorescein (e.g., 50 mM in PBS) as the hydration medium.

  • Separate the liposomes from the unencapsulated carboxyfluorescein using size exclusion chromatography (e.g., a Sephadex G-50 column).

  • Collect the liposome-containing fractions.

  • Lyse the liposomes by adding a surfactant (e.g., 0.1% Triton X-100).

  • Measure the fluorescence intensity of the released carboxyfluorescein using a spectrofluorometer.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

Fluorescence anisotropy using the probe DPH can be employed to assess changes in membrane fluidity upon incorporation of this compound. An increase in anisotropy indicates a decrease in membrane fluidity.

Protocol:

  • Incubate the liposome suspension with a DPH solution (e.g., 1 µM in PBS) in the dark for 1 hour at room temperature.

  • Measure the fluorescence anisotropy using a spectrofluorometer equipped with polarizers.

  • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.

The stability of the liposomal formulations can be assessed by monitoring changes in particle size and drug leakage over time at different storage conditions.

Protocol:

  • Store the liposome formulations at different temperatures (e.g., 4°C and 25°C).

  • At predetermined time points (e.g., 0, 7, 14, and 30 days), withdraw aliquots and analyze for:

    • Particle size and PDI using DLS.

    • Percentage of encapsulated marker retained (leakage).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different formulations.

Table 1: Physicochemical Properties of Liposomes with Varying this compound Concentrations

Formulation (molar ratio DPPC:Chol:this compound)Mean Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
Control (55:45:0)120 ± 50.15 ± 0.02-5.2 ± 0.8
1 mol% this compound (55:44:1)125 ± 60.17 ± 0.03-5.8 ± 0.9
5 mol% this compound (55:40:5)132 ± 70.20 ± 0.04-6.5 ± 1.1
10 mol% this compound (55:35:10)145 ± 90.25 ± 0.05-7.2 ± 1.3

Table 2: Encapsulation Efficiency and Membrane Fluidity

FormulationEncapsulation Efficiency (%) ± SDFluorescence Anisotropy (r) ± SD
Control35 ± 30.25 ± 0.01
1 mol% this compound38 ± 40.28 ± 0.02
5 mol% this compound42 ± 30.32 ± 0.01
10 mol% this compound39 ± 40.35 ± 0.02

Table 3: Stability of Liposomes at 4°C over 30 Days (Change in Particle Size)

FormulationDay 0 (nm)Day 7 (nm)Day 14 (nm)Day 30 (nm)
Control120 ± 5128 ± 6135 ± 7150 ± 9
5 mol% this compound132 ± 7135 ± 8140 ± 8148 ± 10

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization prep1 1. Dissolve Lipids & this compound in Organic Solvent prep2 2. Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 3. Hydrate with Aqueous Buffer (Formation of MLVs) prep2->prep3 prep4 4. Size Reduction (Extrusion/Sonication) prep3->prep4 char1 Particle Size & Zeta Potential (DLS) prep4->char1 char2 Morphology (Cryo-TEM) prep4->char2 char3 Encapsulation Efficiency prep4->char3 char4 Membrane Fluidity (Fluorescence Anisotropy) prep4->char4 char5 Stability Studies prep4->char5

Caption: Experimental workflow for the preparation and characterization of this compound-containing liposomes.

Conclusion

This document provides a detailed framework for the incorporation and characterization of this compound in liposomal formulations. Due to the limited availability of specific data for this long-chain alcohol, the presented protocols emphasize the need for systematic experimental optimization of parameters such as the molar ratio of this compound and the hydration temperature. The successful application of these methods will enable researchers to develop stable and well-characterized this compound-containing liposomes for a variety of applications in research and drug development.

Application Notes and Protocols for the Analytical Detection of Henicosan-11-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henicosan-11-ol is a long-chain fatty alcohol that may be of interest in various fields of research, including drug development, biochemistry, and natural product chemistry. Accurate and sensitive detection and quantification of this analyte are crucial for understanding its biological roles and for quality control in related applications. Due to its low volatility and polar hydroxyl group, direct analysis of this compound can be challenging. Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step is the most suitable and widely employed analytical technique for the determination of long-chain fatty alcohols. This application note provides detailed protocols for the analysis of this compound.

Principle of Analysis

The analytical workflow for this compound involves three key stages: extraction of the analyte from the sample matrix, derivatization to enhance its volatility and thermal stability, and subsequent separation, identification, and quantification by GC-MS.

A common derivatization technique for long-chain alcohols is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group. This process is typically achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ether of this compound is less polar and more volatile, making it amenable to gas chromatography.

Following derivatization, the sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the definitive identification of the analyte. For quantification, the response of a characteristic ion of the derivatized this compound is measured and compared to that of an internal standard.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are general protocols for liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

a) Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma, Urine)

  • To 1 mL of the biological fluid in a glass centrifuge tube, add a known amount of a suitable internal standard (e.g., a deuterated long-chain alcohol or a fatty alcohol of a different chain length not present in the sample).

  • Add 2 mL of a non-polar organic solvent, such as hexane or a mixture of hexane and isopropanol (3:2, v/v).

  • Vortex the mixture vigorously for 2-3 minutes to ensure thorough extraction.

  • Centrifuge the sample at 3000 x g for 10 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction process (steps 2-5) with a fresh portion of the organic solvent to maximize recovery.

  • Combine the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • The dried residue is now ready for derivatization.

b) Solid-Phase Extraction (SPE) for Aqueous Samples

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the aqueous sample, containing a known amount of internal standard, onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove interfering polar compounds.

  • Dry the cartridge under vacuum or by passing a stream of nitrogen.

  • Elute the retained analytes with 5 mL of a non-polar solvent like hexane or ethyl acetate.

  • Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.

  • The dried residue is now ready for derivatization.

Derivatization: Silylation
  • To the dried sample extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a solvent like pyridine or acetonitrile.

  • Seal the reaction vial tightly with a PTFE-lined cap.

  • Heat the mixture at 60-70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of TMS-derivatized long-chain fatty alcohols. These may need to be optimized for your specific instrument and application.

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Carrier GasHelium at a constant flow rate of 1.0-1.2 mL/min
Injector Temperature280-300°C
Injection ModeSplitless (with a splitless time of 1 minute)
Injection Volume1 µL
Oven ProgramInitial temperature 150°C, hold for 2 minutes, ramp at 10°C/min to 300°C, hold for 10-15 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan (for qualitative analysis, e.g., m/z 50-500) and/or Selected Ion Monitoring (SIM) (for quantitative analysis)

Identification: The identification of the this compound TMS derivative is confirmed by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of the TMS derivative of 1-Heneicosanol (a positional isomer) shows characteristic fragment ions that can be used for identification.

Quantitative Data

The following table presents typical performance data for the quantification of long-chain fatty alcohols using GC-MS after derivatization. These values are illustrative and should be determined for this compound in your specific matrix during method validation.

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 50 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Visualizations

Experimental Workflow

experimental_workflow sample Sample (e.g., Biological Fluid) extraction Extraction (LLE or SPE) sample->extraction Add Internal Standard evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (Silylation with BSTFA) evaporation->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis

Caption: General experimental workflow for the GC-MS analysis of this compound.

Logical Relationship for Method Selection

method_selection start Start: Analyze This compound volatile Is the analyte sufficiently volatile and thermally stable? start->volatile direct_gcms Direct GC-MS Analysis volatile->direct_gcms  Yes derivatize Derivatization Required volatile->derivatize  No silylation Silylation (e.g., BSTFA) derivatize->silylation gcms_analysis GC-MS Analysis of TMS-ether silylation->gcms_analysis

Caption: Decision logic for employing derivatization in the analysis of this compound.

Safe handling and storage procedures for Henicosan-11-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of Henicosan-11-ol (CAS No: 3381-26-8). The information is compiled from available safety data sheets and chemical databases. It is imperative to supplement this information with in-house risk assessments and to adhere to all institutional and national safety regulations.

Chemical and Physical Properties

This compound is a long-chain fatty alcohol. Its key physical and chemical properties are summarized below for easy reference.

PropertyValueReference
Molecular Formula C₂₁H₄₄O[1]
Molecular Weight 312.58 g/mol
Appearance Solid
Melting Point 71-72 °C
Boiling Point 370.3 ± 10.0 °C at 760 mmHg
Purity Typically ≥95% - 98%
Storage Temperature Room Temperature

Safety and Hazard Information

The hazard classification for this compound is not consistently reported. While some suppliers indicate that it does not meet the criteria for hazardous classification under the Globally Harmonized System (GHS), others have assigned a GHS07 "Warning" pictogram with the hazard statement H319, indicating it causes serious eye irritation. Given this discrepancy, it is prudent to handle the compound with care, assuming it may cause eye irritation.

General Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

At present, there is no specific toxicological data available for this compound. Similarly, information regarding skin corrosion/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity is not available.

Handling Procedures

Due to the limited specific toxicity data, it is essential to follow standard laboratory safety protocols for handling solid chemical compounds.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use.

  • Skin and Body Protection: Wear a laboratory coat and ensure that skin is not exposed.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or aerosols.

Storage Procedures

Proper storage is crucial to maintain the integrity of this compound and to ensure safety.

  • General Storage: Store in a dry, cool, and well-ventilated place.

  • Container: Keep the container tightly closed to prevent contamination and moisture absorption. One supplier recommends storing it sealed in a dry environment at room temperature.

  • Incompatible Materials: Avoid strong oxidizing agents.

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols detailing the use of this compound in signaling pathways or other biological assays. Researchers should develop their own protocols based on the experimental objectives, taking into consideration the physical and chemical properties and the safety precautions outlined in this document.

Below is a general protocol for the preparation of a stock solution, which is a common first step in many experimental workflows.

Protocol: Preparation of a Stock Solution

  • Objective: To prepare a stock solution of this compound in a suitable solvent.

  • Materials:

    • This compound solid

    • Appropriate solvent (e.g., ethanol, methanol, or dimethyl sulfoxide - solubility should be determined empirically)

    • Analytical balance

    • Spatula

    • Weighing paper or boat

    • Volumetric flask

    • Pipettes

    • Vortex mixer or sonicator

  • Procedure:

    • Calculate the required mass of this compound to achieve the desired stock solution concentration and volume.

    • Under a chemical fume hood, carefully weigh the calculated amount of this compound using an analytical balance.

    • Transfer the weighed solid to the volumetric flask.

    • Add a portion of the chosen solvent to the flask, ensuring not to fill to the final volume.

    • Cap the flask and mix by vortexing or sonicating until the solid is completely dissolved. Gentle heating may be required, but care should be taken to avoid solvent evaporation.

    • Once dissolved, allow the solution to return to room temperature if it was heated.

    • Add the solvent to the flask up to the calibration mark.

    • Invert the flask several times to ensure the solution is homogeneous.

    • Label the flask with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution under appropriate conditions (e.g., at -20°C or -80°C, protected from light) as determined by stability studies.

Logical Relationship: Handling and Storage Workflow

A Receipt of this compound B Store in a Cool, Dry, Well-Ventilated Area A->B D Handling in a Well-Ventilated Area (Fume Hood) A->D C Keep Container Tightly Closed B->C B->D For Use E Wear Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Weighing and Solution Preparation D->F E->F G Use in Experiment F->G H Waste Disposal (Follow Institutional Guidelines) G->H

Caption: Workflow for the safe handling and storage of this compound.

Note: The absence of detailed toxicological data and specific experimental protocols necessitates a cautious approach when working with this compound. Researchers are strongly encouraged to perform their own risk assessments and to consult with their institution's environmental health and safety department.

References

Application Notes: Synthesis of Key Organic Compounds from Henicosan-11-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable organic compounds utilizing Henicosan-11-ol as a key starting material. The methodologies outlined below are foundational for the development of complex molecules, including insect pheromones and specialty esters, which have significant applications in agriculture, materials science, and pharmaceutical development.

Oxidation of this compound to Henicosan-11-one

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. Henicosan-11-one, a long-chain ketone, is a crucial intermediate in the synthesis of various organic molecules, most notably the sex pheromone of the Douglas fir tussock moth, (Orgyia pseudotsugata), (Z)-6-Heneicosen-11-one. The protocol below details the efficient oxidation of this compound to Henicosan-11-one using Pyridinium Chlorochromate (PCC), a mild and selective oxidizing agent.[1][2][3][4]

Experimental Protocol: PCC Oxidation of this compound

Materials:

  • This compound (C₂₁H₄₄O)

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Celite® or powdered molecular sieves

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 1.5 equivalents of Pyridinium Chlorochromate (PCC) and an equal weight of Celite® in anhydrous dichloromethane (CH₂Cl₂). The volume of the solvent should be sufficient to create a stirrable slurry.

  • Dissolve 1.0 equivalent of this compound in anhydrous dichloromethane in a separate flask.

  • Add the this compound solution to the PCC suspension in one portion with vigorous stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]

  • Upon completion, dilute the reaction mixture with five volumes of diethyl ether to precipitate the chromium salts.

  • Filter the mixture through a pad of silica gel or Celite®, washing the pad with several portions of diethyl ether.

  • Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data:
ReactantProductReagentSolventReaction Time (h)Yield (%)Reference
n-Decyl alcoholn-DecanalPCCCH₂Cl₂298[Corey & Suggs, 1975]
CyclooctanolCyclooctanonePCCCH₂Cl₂294[Corey & Suggs, 1975]
This compound Henicosan-11-one PCC CH₂Cl₂ ~2-4 >85 (Estimated) Adapted Protocol

Note: The yield for this compound oxidation is an estimation based on typical yields for long-chain secondary alcohols with PCC.

Logical Workflow for Oxidation

Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Henicosanol This compound ReactionMix Reaction Mixture in CH₂Cl₂ Henicosanol->ReactionMix PCC PCC, Celite® PCC->ReactionMix DCM CH₂Cl₂ DCM->ReactionMix Dilution Dilute with Et₂O ReactionMix->Dilution 2-4 h, RT Filtration Filter Dilution->Filtration Washing Wash Filtration->Washing Drying Dry (MgSO₄) Washing->Drying Evaporation Evaporate Drying->Evaporation Henicosanone Henicosan-11-one Evaporation->Henicosanone

Caption: Workflow for the oxidation of this compound to Henicosan-11-one.

Esterification of this compound to Henicosanyl Acetate

Esterification is a classic and versatile reaction in organic synthesis. The conversion of long-chain alcohols like this compound into their corresponding esters, such as Henicosanyl Acetate, can modify their physical and chemical properties, leading to applications as fragrances, plasticizers, and in the formulation of drug delivery systems. The following protocol describes a standard Fischer esterification method.

Experimental Protocol: Fischer Esterification of this compound

Materials:

  • This compound (C₂₁H₄₄O)

  • Acetic Anhydride ((CH₃CO)₂O) or Glacial Acetic Acid (CH₃COOH)

  • Concentrated Sulfuric Acid (H₂SO₄) as a catalyst

  • Toluene or other suitable solvent

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with Dean-Stark trap (if using acetic acid)

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as toluene.

  • Add 1.2 equivalents of acetic anhydride (or an excess of glacial acetic acid if using a Dean-Stark trap to remove water).

  • Carefully add a catalytic amount (e.g., 0.05 equivalents) of concentrated sulfuric acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC. If using glacial acetic acid, collect the water formed in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.

  • After cooling to room temperature, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude Henicosanyl Acetate can be purified by vacuum distillation or column chromatography.

Quantitative Data (Illustrative):
ReactantProductReagentCatalystReaction Time (h)Yield (%)Reference
1-OctanolOctyl AcetateAcetic AcidH₂SO₄5~80General Procedure
CholesterolCholesteryl AcetateAcetic AnhydridePyridine2>90General Procedure
This compound Henicosanyl Acetate Acetic Anhydride H₂SO₄ ~4-8 >80 (Estimated) Adapted Protocol

Note: The yield for this compound esterification is an estimation based on typical Fischer esterification reactions with long-chain alcohols.

Synthetic Pathway for Esterification

Esterification_Pathway Henicosanol This compound HenicosanylAcetate Henicosanyl Acetate Henicosanol->HenicosanylAcetate Reflux AceticAnhydride Acetic Anhydride AceticAnhydride->HenicosanylAcetate SulfuricAcid H₂SO₄ (cat.) SulfuricAcid->HenicosanylAcetate AceticAcid Acetic Acid

Caption: Synthesis of Henicosanyl Acetate from this compound.

Conclusion

The protocols detailed in these application notes demonstrate the utility of this compound as a versatile starting material for the synthesis of valuable organic compounds. The oxidation to Henicosan-11-one provides a key intermediate for pheromone synthesis, while the esterification to Henicosanyl Acetate offers a route to compounds with diverse industrial applications. These well-established and high-yielding reactions are essential tools for researchers and professionals in the fields of chemical synthesis and drug development.

References

Application Notes and Protocols: Henicosan-11-ol as a Potential Component in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a template based on general methodologies for testing novel lipophilic compounds in cell culture. As of the latest literature search, specific data on the biological effects of Henicosan-11-ol in cell culture is not publicly available. The presented data is hypothetical and for illustrative purposes only. Researchers should generate their own experimental data to evaluate the specific effects of this compound.

Summary

This document provides a framework for evaluating the potential of this compound, a C21 long-chain fatty alcohol, as a component in cell culture media. Due to its lipophilic nature, this compound may interact with cellular membranes and influence various cellular processes. These notes offer detailed protocols for preparing this compound for cell culture applications and for assessing its effects on cell viability, proliferation, and potential modulation of signaling pathways. The provided methodologies and data presentation formats are intended to guide researchers in their investigation of this and other novel lipophilic compounds.

Introduction

Long-chain fatty alcohols are known to play various roles in biological systems. Their incorporation into cellular membranes can alter membrane fluidity and lipid raft composition, potentially impacting transmembrane signaling and protein function.[1] Some studies have indicated that certain long-chain alcohols possess anti-proliferative properties against cancer cell lines.[2] this compound is a 21-carbon saturated fatty alcohol. Its potential biological activities in mammalian cell culture have not been extensively reported.

The lipophilic character of this compound necessitates careful preparation for its use in aqueous cell culture media. This typically involves solubilization in a suitable organic solvent and subsequent dilution to achieve the desired final concentrations while minimizing solvent toxicity. The following protocols provide a starting point for researchers to explore the effects of this compound on various cell types.

Materials and Methods

Preparation of this compound Stock Solution

Caution: Handle this compound and organic solvents in a chemical fume hood using appropriate personal protective equipment.

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 10 mg).

  • Solubilization: Dissolve the this compound in a minimal amount of a sterile-filtered organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10 mM). Gentle warming and vortexing may be required to facilitate dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the sterile stock solution into smaller volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Cell Culture
  • Cell Lines: Select appropriate cell lines for your research question (e.g., a cancer cell line like A549 lung carcinoma and a non-cancerous cell line like BEAS-2B normal lung epithelium for cytotoxicity comparison).

  • Culture Media: Use the recommended complete growth medium for each cell line, typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Experimental Workflow for Evaluating this compound

The following diagram outlines a general workflow for assessing the biological activity of this compound in cell culture.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) treat_cells Treat cells with varying concentrations of this compound prep_stock->treat_cells seed_cells Seed cells in multi-well plates seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay proliferation_assay Cell Proliferation Assay (e.g., BrdU) treat_cells->proliferation_assay signaling_assay Signaling Pathway Analysis (e.g., Western Blot) treat_cells->signaling_assay data_analysis Analyze quantitative data and determine IC50 viability_assay->data_analysis proliferation_assay->data_analysis pathway_analysis Interpret signaling pathway modulation signaling_assay->pathway_analysis

Caption: Experimental workflow for this compound evaluation.

Cell Viability Assay (MTT Assay)

This protocol is for a 96-well plate format.

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentration of the organic solvent (e.g., DMSO) should be consistent across all wells and typically below 0.5% (v/v) to avoid solvent-induced toxicity. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.

  • Incubation: Remove the old medium and add 100 µL of the prepared treatment media to the respective wells. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Cell Proliferation Assay (BrdU Assay)

This protocol provides a general guideline for a 96-well plate format.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well and incubate for 2-24 hours, depending on the cell doubling time.

  • Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's instructions.

  • Detection: Add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.

  • Substrate Reaction: Add the substrate solution and measure the colorimetric or chemiluminescent signal using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.

Hypothetical Results

The following tables present hypothetical data to illustrate how the results of the proposed experiments could be structured.

Table 1: Hypothetical Effect of this compound on A549 Cell Viability (MTT Assay)

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control 1.250.08100
1 1.220.0797.6
5 1.150.0992.0
10 0.980.0678.4
25 0.630.0550.4
50 0.310.0424.8
100 0.150.0312.0

Table 2: Hypothetical Effect of this compound on A549 Cell Proliferation (BrdU Assay)

Concentration (µM)Mean Signal (RLU)Standard Deviation% Proliferation
Vehicle Control 85,0004,500100
1 83,3004,20098.0
5 76,5003,80090.0
10 63,7503,10075.0
25 38,2502,50045.0
50 17,0001,80020.0
100 8,50090010.0

Hypothetical Signaling Pathway Modulation

Long-chain alcohols can potentially influence signaling pathways that regulate cell survival and proliferation. The diagram below illustrates a hypothetical scenario where this compound inhibits a pro-survival signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates TF Transcription Factor (e.g., NF-κB) AKT->TF Activates Genes Pro-survival Genes TF->Genes Promotes Transcription Proliferation Cell Proliferation & Survival Genes->Proliferation Henicosanol This compound Henicosanol->AKT Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT pathway by this compound.

Conclusion

This document provides a foundational guide for the investigation of this compound in cell culture. The outlined protocols for solubilization and biological assays, along with the templates for data presentation and pathway analysis, offer a structured approach for researchers. It is imperative to conduct these experiments with appropriate controls to ascertain the specific effects of this compound on the chosen cell models. The hypothetical data suggests that this compound could potentially exhibit dose-dependent effects on cell viability and proliferation, warranting further investigation into its mechanism of action. Future studies could explore its impact on other cellular processes such as apoptosis, cell cycle, and specific signaling cascades.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Henicosan-11-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Henicosan-11-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most common and practical synthetic routes for this compound, a long-chain secondary alcohol, are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, such as decylmagnesium bromide, with an aldehyde, like undecanal. This is a straightforward method for forming the carbon-carbon bond at the desired hydroxyl position.

  • Wittig Reaction followed by Hydroboration-Oxidation: This two-step process first involves a Wittig reaction to create the C21 alkene backbone (heneicosene), followed by hydroboration-oxidation to introduce the hydroxyl group at the 11-position. This route offers good control over the position of the hydroxyl group.

Q2: I am having trouble initiating the Grignard reaction with my long-chain alkyl bromide. What can I do?

A2: Difficulty in initiating Grignard reactions with long-chain alkyl halides is a common issue. Here are several troubleshooting steps:

  • Ensure Anhydrous Conditions: Grignard reagents are highly reactive with water. All glassware must be thoroughly flame-dried or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Activate the Magnesium: The surface of the magnesium turnings can be coated with an oxide layer that prevents reaction. You can activate it by:

    • Adding a small crystal of iodine. The disappearance of the purple color indicates the reaction has started.

    • Gently crushing the magnesium turnings with a glass rod to expose a fresh surface.

    • Adding a few drops of a more reactive alkyl halide, like 1,2-dibromoethane, to initiate the reaction.

  • Gentle Heating: A gentle warming of the reaction flask with a heat gun can help to start the reaction. Once initiated, the reaction is typically exothermic.

Q3: My Grignard reaction is giving a low yield of this compound and a significant amount of a high-molecular-weight byproduct. What is happening?

A3: A common side reaction in Grignard synthesis, especially with less reactive alkyl halides, is the Wurtz coupling . In this reaction, the formed Grignard reagent reacts with the remaining alkyl halide to form a dimer (in this case, C20H42). To minimize this:

  • Slow Addition: Add the alkyl halide solution to the magnesium turnings slowly and dropwise to maintain a low concentration of the alkyl halide in the reaction mixture.

  • Maintain Gentle Reflux: Control the addition rate to sustain a gentle reflux, indicating a steady reaction rate.

Q4: How can I effectively purify the crude this compound?

A4: Purification of long-chain alcohols like this compound can be achieved through several methods:

  • Recrystallization: This is a highly effective method for purifying solid long-chain alcohols. A suitable solvent is one in which the alcohol has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of fatty alcohols include acetone, ethanol, or mixtures of hexane and ethyl acetate.

  • Column Chromatography: Silica gel column chromatography can be used to separate this compound from nonpolar byproducts like Wurtz coupling products and from more polar impurities. A gradient of hexane and ethyl acetate is a typical eluent system.[1]

  • Vacuum Distillation: While feasible, the high boiling point of this compound requires a good vacuum to prevent decomposition at high temperatures.

Troubleshooting Guides

Guide 1: Low Yield in Grignard Synthesis of this compound
Symptom Possible Cause Recommended Solution
Reaction fails to initiate (no heat, no disappearance of iodine color) 1. Wet glassware or solvent.2. Inactive magnesium surface.1. Ensure all glassware is rigorously dried and use freshly opened anhydrous solvents.2. Activate magnesium with a crystal of iodine, a small amount of 1,2-dibromoethane, or by crushing the turnings. Gentle heating can also help initiate the reaction.
Low yield of this compound with a significant non-polar byproduct Wurtz coupling side reaction (R-MgX + R-X → R-R).Add the decyl bromide solution to the magnesium turnings very slowly to maintain a low concentration of the alkyl halide. Ensure a steady, gentle reflux during the addition.
Low yield after workup, with product lost in the aqueous layer Formation of a stable emulsion during the acidic workup.Use a saturated solution of ammonium chloride (NH4Cl) for the workup instead of a strong acid like HCl or H2SO4. This is a milder quenching agent that can help to break up emulsions.
Product appears oily or waxy and is difficult to crystallize Presence of unreacted starting materials or byproducts.Purify the crude product using silica gel column chromatography before attempting recrystallization.
Guide 2: Issues with Wittig Reaction and Hydroboration-Oxidation
Symptom Possible Cause Recommended Solution
Low yield of heneicosene in the Wittig reaction 1. Incomplete formation of the ylide.2. Steric hindrance with a bulky aldehyde or ylide.1. Use a strong, fresh base (e.g., n-butyllithium) for deprotonation and ensure anhydrous conditions.2. For long-chain substrates, a less sterically hindered phosphonium salt and aldehyde combination is preferable.
Difficult separation of the alkene from triphenylphosphine oxide High insolubility and similar polarity of the byproduct.Most of the triphenylphosphine oxide can be removed by precipitation from a non-polar solvent like hexane or by column chromatography.
Formation of a mixture of alcohols in the hydroboration-oxidation step Non-regioselective hydroboration of the internal alkene.Use a sterically hindered borane reagent like 9-BBN (9-borabicyclo[3.3.1]nonane) to improve the regioselectivity of the hydroboration towards the desired internal position.
Low yield of the final alcohol after oxidation Incomplete oxidation of the borane intermediate.Ensure an excess of the oxidizing agent (hydrogen peroxide) and a sufficiently basic aqueous solution (NaOH) are used. Allow the reaction to proceed for a sufficient time with good stirring.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
Parameter Grignard Reaction Wittig Reaction + Hydroboration-Oxidation
Starting Materials Decyl bromide, Magnesium, UndecanalDecyltriphenylphosphonium bromide, a C11-aldehyde, Borane (BH3 or 9-BBN), H2O2, NaOH
Number of Steps 1 (plus Grignard preparation)2
Typical Overall Yield 60-80%50-70%
Key Advantages Convergent, one-pot reaction from aldehyde.High regioselectivity for the hydroxyl group placement.
Common Challenges Grignard initiation, Wurtz coupling side reaction.Separation of triphenylphosphine oxide, potential for mixture of isomers in hydroboration.
Purification Column chromatography, recrystallization.Column chromatography to remove triphenylphosphine oxide, followed by recrystallization of the alcohol.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • 1-Bromodecane (Decyl bromide)

  • Undecanal

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of 1-bromodecane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromodecane solution to the magnesium. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining 1-bromodecane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Reaction with Undecanal:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of undecanal (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly add saturated aqueous NH4Cl solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from acetone or by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

Protocol 2: Wittig Reaction and Hydroboration-Oxidation

Step A: Synthesis of Heneicos-10-ene via Wittig Reaction

Materials:

  • Decyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Undecanal

  • Anhydrous THF

  • Hexane

Procedure:

  • Ylide Formation:

    • In a flame-dried, nitrogen-flushed flask, suspend decyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C and add n-BuLi (1.1 equivalents) dropwise. The solution should turn a deep orange/red color, indicating ylide formation.

    • Stir the mixture at 0 °C for 30 minutes.

  • Wittig Reaction:

    • Add a solution of undecanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction with water.

    • Add hexane to precipitate the triphenylphosphine oxide.

    • Filter the mixture and concentrate the filtrate.

    • Purify the crude heneicos-10-ene by column chromatography on silica gel (eluting with hexane).

Step B: Synthesis of this compound via Hydroboration-Oxidation

Materials:

  • Heneicos-10-ene

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer

  • Anhydrous THF

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H2O2) solution

Procedure:

  • Hydroboration:

    • In a flame-dried, nitrogen-flushed flask, dissolve heneicos-10-ene (1.0 equivalent) in anhydrous THF.

    • Add 9-BBN dimer (0.6 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Oxidation:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H2O2 solution, maintaining the temperature below 20 °C.

    • Stir the mixture at room temperature for 2 hours.

  • Workup and Purification:

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate to obtain the crude product.

    • Purify by recrystallization from acetone or ethanol.

Visualizations

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Mg Mg turnings + I2 Grignard Decylmagnesium Bromide Mg->Grignard Initiate DecylBr Decyl Bromide in Ether DecylBr->Grignard Slow Addition ReactionMix Reaction Mixture Grignard->ReactionMix Aldehyde Undecanal in Ether Aldehyde->ReactionMix Add at 0°C Quench Quench with NH4Cl(aq) ReactionMix->Quench Extract Extract with Ether Quench->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Purify Recrystallize / Chromatography Dry->Purify Product Pure this compound Purify->Product Troubleshooting_Grignard_Initiation Start Grignard Reaction Fails to Initiate Check_Anhydrous Are glassware and solvents completely dry? Start->Check_Anhydrous Dry_Glassware Flame-dry glassware under vacuum. Use fresh anhydrous solvent. Check_Anhydrous->Dry_Glassware No Activate_Mg Is the Mg surface activated? Check_Anhydrous->Activate_Mg Yes Dry_Glassware->Activate_Mg Add_Iodine Add a crystal of I2 or a few drops of 1,2-dibromoethane. Activate_Mg->Add_Iodine No Gentle_Heat Apply gentle heat with a heat gun. Activate_Mg->Gentle_Heat Yes Crush_Mg Gently crush Mg turnings with a dry glass rod. Add_Iodine->Crush_Mg Add_Iodine->Gentle_Heat Crush_Mg->Gentle_Heat Success Reaction Initiates Gentle_Heat->Success Wittig_Hydroboration_Workflow cluster_wittig Step 1: Wittig Reaction cluster_hydroboration Step 2: Hydroboration-Oxidation Phosphonium Decyltriphenylphosphonium bromide Ylide Phosphonium Ylide Phosphonium->Ylide Base n-BuLi Base->Ylide Deprotonation Alkene Heneicos-10-ene Ylide->Alkene Aldehyde Undecanal Aldehyde->Alkene Byproduct Triphenylphosphine Oxide Borane 9-BBN Alkene->Borane Organoborane Organoborane Intermediate Alkene->Organoborane Borane->Organoborane Hydroboration Alcohol This compound Organoborane->Alcohol Oxidation H2O2, NaOH Oxidation->Alcohol Oxidation Purification Purification (Chromatography & Recrystallization) Alcohol->Purification Final_Product Pure this compound Purification->Final_Product

References

Troubleshooting common issues in Henicosan-11-ol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during reactions involving Henicosan-11-ol. The information is tailored for researchers, scientists, and drug development professionals to help navigate the challenges associated with this long-chain secondary alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: Due to its long alkyl chain, this compound is a waxy, nonpolar solid with low solubility in polar solvents. This can lead to issues with reaction rates, purification, and handling. Its high molecular weight also means that reactions require careful stoichiometric calculations to ensure complete conversion.

Q2: How can I improve the solubility of this compound in reaction mixtures?

A2: Using nonpolar aprotic solvents such as toluene, hexane, or dichloromethane is recommended. For reactions requiring more polar media, a co-solvent system or heating the reaction mixture can improve solubility. However, care must be taken to avoid solvent loss through evaporation and potential side reactions at elevated temperatures.

Q3: What are the best methods for purifying this compound and its derivatives?

A3: Purification can be challenging due to the waxy nature of the compounds. Column chromatography on silica gel using a nonpolar eluent system (e.g., hexane/ethyl acetate mixtures) is often effective. Recrystallization from a suitable solvent can also be used, though finding an appropriate solvent may require some experimentation.

Q4: How can I monitor the progress of reactions involving this compound?

A4: Thin-layer chromatography (TLC) is a useful technique. Due to the nonpolar nature of this compound, a mobile phase with a high proportion of a nonpolar solvent is typically required. Visualization can be achieved using a potassium permanganate stain, which reacts with the alcohol functional group, or other universal stains like vanillin or ceric ammonium molybdate.[1][2] UV light is generally not effective unless the derivative contains a UV-active chromophore.

Troubleshooting Guides

Synthesis of this compound via Grignard Reaction

The synthesis of this compound is commonly achieved through the Grignard reaction between undecylmagnesium bromide and undecanal.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromoundecane (1.0 eq) in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining 1-bromoundecane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of undecanal (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Problem Possible Cause(s) Solution(s)
Low or no yield of this compound 1. Incomplete formation of the Grignard reagent. 2. Presence of water or other protic impurities. 3. Wurtz coupling of the alkyl halide.1. Ensure magnesium turnings are fresh and activated (e.g., with iodine or 1,2-dibromoethane). 2. Flame-dry all glassware and use anhydrous solvents. 3. Add the alkyl halide slowly to the magnesium to avoid localized high concentrations.
Formation of a significant amount of undecane The Grignard reagent reacted with acidic protons (e.g., water).Rigorously exclude moisture from the reaction setup. Use freshly distilled, anhydrous solvents.
Difficult purification Presence of unreacted starting materials and byproducts.Optimize the stoichiometry and reaction time to ensure complete conversion. Use a carefully chosen eluent system for column chromatography to achieve good separation.

Logical Workflow for Troubleshooting Grignard Synthesis

grignard_troubleshooting start Low Yield of this compound check_grignard Check for Grignard Formation (e.g., color change, heat evolution) start->check_grignard no_grignard No Grignard Reagent Formed check_grignard->no_grignard No grignard_formed Grignard Reagent Formed check_grignard->grignard_formed Yes activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane) no_grignard->activate_mg dry_glassware Ensure Anhydrous Conditions (Flame-dry glassware, dry solvents) no_grignard->dry_glassware activate_mg->grignard_formed dry_glassware->grignard_formed check_impurities Check for Protic Impurities in Aldehyde or Solvent grignard_formed->check_impurities impurities_present Impurities Present check_impurities->impurities_present Yes no_impurities Reagents are Pure check_impurities->no_impurities No purify_reagents Purify/Dry Aldehyde and Solvent impurities_present->purify_reagents purify_reagents->no_impurities check_side_reactions Analyze Byproducts (e.g., GC-MS, NMR) no_impurities->check_side_reactions wurtz_coupling Wurtz Coupling Product Detected check_side_reactions->wurtz_coupling enolization Starting Aldehyde Recovered (Enolization) check_side_reactions->enolization slow_addition Slow Down Alkyl Halide Addition wurtz_coupling->slow_addition success Successful Synthesis slow_addition->success lower_temp Lower Reaction Temperature enolization->lower_temp lower_temp->success

Caption: Troubleshooting workflow for this compound synthesis.

Oxidation of this compound to Henicosan-11-one

The oxidation of the secondary alcohol this compound to the corresponding ketone, Henicosan-11-one, is a common transformation.

  • Reaction Setup: Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

  • Oxidation: Prepare the Jones reagent by dissolving chromium trioxide in sulfuric acid and water. Add the Jones reagent dropwise to the stirred solution of this compound. The color of the reaction mixture will change from orange to green/brown.

  • Work-up: After the addition is complete, stir the reaction for an additional hour at room temperature. Quench the reaction by adding isopropanol until the orange color disappears completely. Add water and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Problem Possible Cause(s) Solution(s)
Incomplete reaction 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature or short reaction time.1. Ensure the correct stoichiometry of the oxidizing agent. A slight excess may be necessary. 2. Allow the reaction to proceed for a longer duration or at a slightly higher temperature, while monitoring by TLC.
Formation of byproducts Over-oxidation or side reactions with other functional groups.Use a milder oxidizing agent such as pyridinium chlorochromate (PCC) if other sensitive functional groups are present. Control the reaction temperature carefully.
Difficult purification from chromium salts Incomplete quenching or precipitation of chromium salts.Ensure complete quenching with isopropanol. Filter the reaction mixture through a pad of celite before extraction to remove insoluble chromium salts.

Logical Workflow for Troubleshooting Oxidation

oxidation_troubleshooting start Incomplete Oxidation check_reagent Check Stoichiometry and Activity of Oxidizing Agent start->check_reagent insufficient_reagent Insufficient Reagent check_reagent->insufficient_reagent Incorrect reagent_ok Reagent is OK check_reagent->reagent_ok Correct add_more_reagent Add More Oxidizing Agent insufficient_reagent->add_more_reagent success Successful Oxidation add_more_reagent->success check_conditions Review Reaction Conditions (Temperature, Time) reagent_ok->check_conditions conditions_too_mild Conditions Too Mild check_conditions->conditions_too_mild Too Mild conditions_ok Conditions are Appropriate check_conditions->conditions_ok Appropriate increase_temp_time Increase Temperature or Time conditions_too_mild->increase_temp_time increase_temp_time->success check_byproducts Analyze Byproducts (TLC, GC-MS) conditions_ok->check_byproducts over_oxidation Over-oxidation Products check_byproducts->over_oxidation purification_issue Difficulty with Purification check_byproducts->purification_issue use_milder_oxidant Use Milder Oxidant (e.g., PCC) over_oxidation->use_milder_oxidant use_milder_oxidant->success filter_celite Filter Through Celite Before Workup purification_issue->filter_celite filter_celite->success

Caption: Troubleshooting workflow for the oxidation of this compound.

Esterification of this compound

Esterification of a sterically hindered secondary alcohol like this compound can be challenging.

  • Reaction Setup: To a solution of this compound (1.0 eq), a carboxylic acid (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the precipitate with dichloromethane.

  • Purification: Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude ester can be purified by column chromatography.

Problem Possible Cause(s) Solution(s)
Low conversion to the ester 1. Steric hindrance of the secondary alcohol. 2. Insufficient activation of the carboxylic acid. 3. Reversibility of the reaction (Fischer esterification).1. Use a more reactive acylating agent (e.g., acid chloride or anhydride). For Steglich esterification, ensure sufficient reaction time. 2. Ensure the coupling reagents (e.g., DCC, DMAP) are of good quality and used in the correct stoichiometry. 3. For Fischer esterification, use a large excess of one reagent or remove water as it forms (e.g., with a Dean-Stark trap).
Formation of N-acylurea byproduct In the Steglich esterification, the O-acylisourea intermediate can rearrange to the more stable N-acylurea.Ensure a catalytic amount of DMAP is used to facilitate the rapid reaction of the O-acylisourea with the alcohol.
Difficult removal of DCU byproduct DCU can be soluble in some organic solvents.After filtration, it may be necessary to cool the filtrate to precipitate more DCU. Alternatively, a different carbodiimide, such as EDC, which forms a water-soluble urea byproduct, can be used.

Signaling Pathway

Long-chain fatty alcohols play crucial roles in various biological signaling pathways, particularly in insect communication as pheromones. The biosynthesis of many moth sex pheromones involves the modification of long-chain fatty alcohols.

Insect Pheromone Biosynthesis Pathway

pheromone_biosynthesis acetyl_coa Acetyl-CoA fatty_acid_synthase Fatty Acid Synthase (FAS) acetyl_coa->fatty_acid_synthase saturated_fatty_acyl_coa Saturated Fatty Acyl-CoA (e.g., Palmitoyl-CoA) fatty_acid_synthase->saturated_fatty_acyl_coa desaturase Desaturase saturated_fatty_acyl_coa->desaturase unsaturated_fatty_acyl_coa Unsaturated Fatty Acyl-CoA desaturase->unsaturated_fatty_acyl_coa fatty_acyl_reductase Fatty Acyl-CoA Reductase (FAR) unsaturated_fatty_acyl_coa->fatty_acyl_reductase long_chain_alcohol Long-Chain Fatty Alcohol (e.g., this compound precursor) fatty_acyl_reductase->long_chain_alcohol acetyltransferase Acetyltransferase long_chain_alcohol->acetyltransferase oxidase Oxidase long_chain_alcohol->oxidase acetate_ester_pheromone Acetate Ester Pheromone acetyltransferase->acetate_ester_pheromone aldehyde_pheromone Aldehyde Pheromone oxidase->aldehyde_pheromone

Caption: Biosynthesis of insect sex pheromones from fatty alcohols.

References

Optimization of reaction conditions for Henicosan-11-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Henicosan-11-ol. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound, a secondary alcohol, is the Grignard reaction.[1][2][3] This involves the reaction of a Grignard reagent with an aldehyde. Specifically, decylmagnesium bromide can be reacted with undecanal, or undecylmagnesium bromide can be reacted with decanal, followed by an acidic workup to yield this compound.

Q2: How can I prepare the Grignard reagent required for the synthesis?

A2: The Grignard reagent is typically prepared by reacting an alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). For this compound synthesis, this would involve reacting 1-bromodecane or 1-bromoundecane with magnesium turnings. It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive with water.

Q3: What are the critical parameters to control during the Grignard reaction for this compound synthesis?

A3: Key parameters to control include:

  • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used. Any moisture will quench the Grignard reagent.

  • Temperature: The formation of the Grignard reagent is an exothermic reaction and may require initial heating to start, but should be controlled to prevent side reactions. The subsequent reaction with the aldehyde is typically carried out at a low temperature (e.g., 0 °C) to improve selectivity and yield.

  • Rate of Addition: Slow, dropwise addition of the aldehyde to the Grignard reagent (or vice versa, depending on the specific protocol) is important to control the reaction exotherm and minimize the formation of byproducts.

  • Purity of Reagents: The purity of the alkyl halide, magnesium, and aldehyde is critical for a successful reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of this compound 1. Inactive Grignard reagent: The Grignard reagent may not have formed due to moisture or unreactive magnesium. 2. Incorrect stoichiometry: An improper ratio of Grignard reagent to aldehyde can lead to incomplete reaction. 3. Side reactions: The Grignard reagent, being a strong base, can deprotonate any acidic protons present or react with other electrophiles.[3]1. Ensure anhydrous conditions: Flame-dry glassware and use anhydrous solvents. Activate magnesium turnings with a small amount of iodine or 1,2-dibromoethane. 2. Optimize stoichiometry: Typically, a slight excess (1.1-1.2 equivalents) of the Grignard reagent is used. 3. Purify starting materials: Ensure the aldehyde is free from acidic impurities and water.
Formation of Wurtz coupling byproduct (e.g., Eicosane) Reaction of the Grignard reagent with unreacted alkyl halide. 1. Slow addition of alkyl halide: Add the alkyl halide slowly to the magnesium turnings to ensure it reacts to form the Grignard reagent rather than coupling. 2. Use of a more polar solvent: THF can sometimes be more effective than diethyl ether in promoting Grignard formation over coupling.
Presence of a ketone byproduct (Undecan-11-one or Decan-2-one) Oxidation of the product during workup or purification. 1. Careful workup: Perform the aqueous workup at a low temperature and avoid prolonged exposure to air. 2. Use of mild purification techniques: Employ flash column chromatography with a non-oxidizing eluent system.
Difficult purification of the final product Similar polarities of the product and byproducts. 1. Optimize chromatographic conditions: Use a high-resolution silica gel and a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) for column chromatography. 2. Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

  • Preparation of Decylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of 1-bromodecane (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromodecane solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gently warm the flask.

    • Once the reaction starts, add the remaining 1-bromodecane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Undecanal:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve undecanal (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the undecanal solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.[4]

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Purification reagent_prep 1. Prepare Decylmagnesium Bromide reaction 2. React with Undecanal reagent_prep->reaction reagents 1-Bromodecane + Mg in Anhydrous Ether reagents->reagent_prep workup 3. Quench with sat. NH4Cl reaction->workup aldehyde Undecanal in Anhydrous Ether aldehyde->reaction extraction 4. Extraction & Drying workup->extraction purification 5. Column Chromatography extraction->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_grignard Grignard Reagent Issues cluster_reaction_cond Reaction Condition Issues cluster_reagents Reagent Purity Issues start Low Yield of this compound check_moisture Check for Moisture? start->check_moisture check_mg Magnesium Activation Needed? start->check_mg check_temp Temperature Too High? start->check_temp check_addition Addition Rate Too Fast? start->check_addition check_aldehyde Aldehyde Purity? start->check_aldehyde solution1 Use Anhydrous Solvents & Flame-Dried Glassware check_moisture->solution1 Yes solution2 Activate Mg with Iodine check_mg->solution2 Yes solution3 Maintain Low Reaction Temperature check_temp->solution3 Yes solution4 Perform Slow, Dropwise Addition check_addition->solution4 Yes solution5 Purify Aldehyde Before Use check_aldehyde->solution5 Yes

References

Purification challenges of Henicosan-11-ol from a reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Henicosan-11-ol from a reaction mixture. This resource is intended for researchers, scientists, and drug development professionals to aid in the successful isolation of this long-chain secondary alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis via a Grignard reaction?

A1: When synthesizing this compound using a Grignard reaction, for instance, from the reaction of decanal with undecylmagnesium bromide, several impurities can be present in the crude reaction mixture. These include:

  • Unreacted Starting Materials: Decanal and undecyl bromide.

  • Grignard Reagent Side Products: Biphenyl-like compounds (if aryl halides are used as precursors) and products from the reaction of the Grignard reagent with atmospheric carbon dioxide or moisture.[1][2]

  • Over-reduction or Enolization Products: Ketones formed from the oxidation of the secondary alcohol product can be further reduced to other alcohol isomers, or the starting aldehyde can undergo enolization.[3]

  • Magnesium Salts: Magnesium halides and alkoxides formed during the reaction and workup.

Q2: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" is a common issue with low-melting point solids like this compound, where the compound separates as a liquid instead of forming solid crystals.[4] This can be caused by the melting point of the impure solid being lower than the temperature of the solution, or if the solution is supersaturated. Here are several troubleshooting steps:

  • Increase the Solvent Volume: Add more of the hot solvent to ensure the compound remains dissolved at a lower temperature during the cooling process.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly, and then gradually cool it further in an ice bath. Rapid cooling often promotes oiling out.

  • Solvent System Modification: If using a single solvent, try a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.

  • Seed Crystals: Introduce a small, pure crystal of this compound to the cooled solution to induce crystallization.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

Q3: What is the recommended method for removing residual starting materials like decanal?

A3: Residual decanal can often be removed through a combination of techniques:

  • Aqueous Workup: A thorough aqueous workup with a mild reducing agent, such as sodium bisulfite, can form a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.

  • Column Chromatography: Flash column chromatography is highly effective for separating the more polar this compound from the less polar decanal. A silica gel stationary phase with a non-polar mobile phase, such as a hexane/ethyl acetate gradient, is recommended.

  • Vacuum Distillation: If the boiling points are sufficiently different, vacuum distillation can be employed. However, chromatography is generally more effective for removing trace amounts of impurities with similar volatilities.

Troubleshooting Guides

Recrystallization of this compound

Problem: Low recovery of this compound after recrystallization.

Possible CauseSolution
Too much solvent used Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling was not sufficient After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
Compound is too soluble in the chosen solvent Select a different solvent or use a mixed-solvent system where the compound has lower solubility at cold temperatures.
Product lost during filtration Ensure the crystals are washed with a minimal amount of ice-cold solvent to avoid redissolving the product.
Column Chromatography Purification

Problem: Poor separation of this compound from a non-polar impurity.

Possible CauseSolution
Incorrect mobile phase polarity Decrease the polarity of the mobile phase (eluent) to increase the retention time of this compound on the silica gel, allowing the non-polar impurity to elute first. Start with a low polarity solvent like hexane and gradually increase the polarity by adding ethyl acetate.
Column overloading Use a larger diameter column or reduce the amount of crude material loaded onto the column.
Flow rate is too high Reduce the flow rate to allow for better equilibration between the stationary and mobile phases, leading to improved separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound from a Mixed Solvent System
  • Solvent Selection: Based on solubility tests, a hexane/acetone solvent pair is often effective for long-chain alcohols.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot acetone (a "good" solvent).

  • Induce Saturation: While the solution is still hot, slowly add hexane (a "poor" solvent) dropwise until the solution becomes faintly cloudy, indicating saturation.

  • Clarification: Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexane.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with 100% hexane.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate in the hexane. A typical gradient might be from 0% to 10% ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table provides an illustrative comparison of purification methods for a hypothetical crude this compound sample. Actual results may vary depending on the specific impurities and experimental conditions.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Key Parameters
Single Solvent Recrystallization (Ethanol) 859570Solvent: Ethanol, Slow cooling to 0°C
Mixed Solvent Recrystallization (Hexane/Acetone) 859880Solvent Pair: Hexane/Acetone, Slow cooling to 0°C
Flash Column Chromatography 85>9985Stationary Phase: Silica Gel, Mobile Phase: Hexane/Ethyl Acetate Gradient
Vacuum Distillation 859265Pressure: ~1 mmHg, Temperature: >150°C (dependent on exact pressure)

Visualizations

experimental_workflow crude Crude this compound (from reaction workup) recrystallization Recrystallization (Hexane/Acetone) crude->recrystallization filtration Vacuum Filtration recrystallization->filtration pure_crystals Pure this compound Crystals (>98%) filtration->pure_crystals mother_liquor Mother Liquor (Impurities & some product) filtration->mother_liquor contains impurities

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_oiling_out start Oiling Out Occurs During Recrystallization add_solvent Add more hot solvent start->add_solvent Is solution saturated? slow_cool Cool solution slower start->slow_cool Was cooling too rapid? change_solvent Use a mixed-solvent system start->change_solvent Single solvent ineffective? add_solvent->slow_cool seed_crystal Introduce a seed crystal slow_cool->seed_crystal change_solvent->slow_cool resolution Crystals Form Successfully seed_crystal->resolution

Caption: Troubleshooting logic for addressing "oiling out" during recrystallization.

References

Preventing degradation of Henicosan-11-ol during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Henicosan-11-ol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical properties?

This compound is a secondary fatty alcohol. Its structure consists of a 21-carbon chain with a hydroxyl (-OH) group at the 11th carbon position.[1] This structure imparts properties typical of long-chain alcohols, including low solubility in water and higher solubility in organic solvents. It is a solid at room temperature.[2]

Q2: What are the main causes of this compound degradation during experiments?

The primary degradation pathway for this compound, like other alcohols, is oxidation.[3][4] As a secondary alcohol, oxidation converts the hydroxyl group into a ketone, forming henicosan-11-one.[3] Other potential causes of degradation include thermal stress and photodegradation, particularly in the presence of catalysts or contaminants.

Q3: How should I properly store this compound to ensure its stability?

To maintain stability, this compound should be stored in a cool, dry place, sealed from atmospheric oxygen. For long-term storage, it is advisable to keep it under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

Q4: Are there any specific handling procedures I should follow during my experiments?

When handling this compound, it is important to use clean, dry glassware and equipment to avoid introducing contaminants that could catalyze degradation. Metal spatulas should be avoided as trace metals can act as pro-oxidants. If the compound needs to be heated, it should be done under a controlled atmosphere and for the shortest duration possible to prevent thermal degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound.

Issue 1: Unexpected Peaks in Chromatographic Analysis (GC/HPLC)
Possible Cause Solution
Oxidation during sample preparation: The hydroxyl group of this compound can be oxidized to a ketone, leading to an additional peak.Prepare samples fresh and analyze them promptly. Consider adding an antioxidant to the sample if the experimental design allows. Store samples under an inert atmosphere if they cannot be analyzed immediately.
Thermal degradation in the GC inlet: High temperatures in the gas chromatography inlet can cause the alcohol to degrade.Optimize the injector temperature to ensure volatilization without causing thermal breakdown. A typical starting point is 250°C, but this may need to be adjusted based on your specific setup.
Active sites in the GC system: The polar hydroxyl group can interact with active silanol groups in the GC liner or column, causing peak tailing and potential degradation.Use a deactivated liner and a high-quality, well-maintained column. If peak tailing is observed, consider derivatizing the alcohol to a less polar silyl ether before analysis.
Contaminated solvents or reagents: Impurities in solvents or reagents can react with this compound.Use high-purity solvents and reagents.
Issue 2: Low Yield or Purity After Purification
Possible Cause Solution
Degradation during distillation: High temperatures during distillation can lead to thermal degradation.Use fractional vacuum distillation to lower the boiling point of the alcohol and minimize thermal stress.
"Oiling out" during crystallization: The compound separates as an oil instead of forming crystals.This occurs when the solubility in the chosen solvent is too high, even at low temperatures. Try a more polar solvent or a mixture of solvents. Seeding the solution with a pure crystal can also promote crystallization.
Irreversible adsorption during chromatography: The polar hydroxyl group can strongly adhere to the stationary phase.Modify the mobile phase to increase its elution strength or select a different stationary phase for your purification.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample into a clean autosampler vial.

    • Dissolve the sample in 1 mL of a high-purity organic solvent such as hexane or ethyl acetate.

  • Derivatization (Optional, to improve peak shape):

    • If peak tailing is an issue, evaporate the solvent under a gentle stream of nitrogen.

    • Add 200 µL of an anhydrous solvent (e.g., pyridine) and 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS).

    • Cap the vial tightly and vortex for 30 seconds. Heat at 60-70°C for 20 minutes to ensure complete reaction.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Injector Temperature: 250°C (optimize as needed).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a suitable initial temperature (e.g., 150°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 300°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Detector: Mass Spectrometer (MS) to identify the parent compound and any degradation products based on their mass spectra.

Protocol 2: Monitoring Oxidation

This protocol can be used to assess the oxidative stability of this compound under specific experimental conditions.

  • Sample Preparation: Prepare multiple samples of this compound in the desired solvent or experimental matrix.

  • Stress Conditions: Expose the samples to the conditions being tested (e.g., elevated temperature, exposure to air, presence of a potential catalyst).

  • Time Points: At regular intervals, take an aliquot from each sample for analysis.

  • Analysis: Analyze the aliquots using the GC-MS protocol described above.

  • Quantification: Quantify the decrease in the peak area of this compound and the increase in the peak area of the corresponding ketone (henicosan-11-one) over time to determine the rate of degradation.

Visualizations

Degradation Pathway of this compound

Oxidative Degradation of this compound Henicosanol This compound (Secondary Alcohol) Ketone Henicosan-11-one (Ketone) Henicosanol->Ketone Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O₂, heat, metal catalyst) Oxidizing_Agent->Henicosanol

Caption: Oxidative pathway of this compound to Henicosan-11-one.

Experimental Workflow for Purity Analysis

Workflow for Purity Analysis of this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatization (Optional) Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify Peaks Detect->Identify Quantify Quantify Purity & Impurities Identify->Quantify

Caption: Workflow for analyzing the purity of this compound via GC-MS.

Role in Biochemical Pathways

This compound is not a typical signaling molecule. Instead, as a long-chain fatty alcohol, it is more likely to serve as a biosynthetic precursor or a structural component of more complex lipids.

Potential Biochemical Role of this compound Henicosanol This compound Wax_Ester Wax Ester (e.g., for energy storage, waterproofing) Henicosanol->Wax_Ester Esterification Membrane_Lipid Incorporation into Membrane Lipids Henicosanol->Membrane_Lipid Potential Pathway Fatty_Acid Fatty Acid Fatty_Acid->Wax_Ester

Caption: Plausible biochemical roles of this compound.

References

Side reactions to avoid during Henicosan-11-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of Henicosan-11-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent synthetic routes for this compound, a secondary long-chain alcohol, are:

  • Grignard Reaction: This involves the reaction of undecanal with a Grignard reagent, such as decylmagnesium bromide. This method builds the 21-carbon backbone by forming a new carbon-carbon bond.

  • Reduction of a Ketone: This method involves the reduction of Henicosan-11-one to the corresponding secondary alcohol using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1][2]

Q2: I am getting a low yield in my Grignard synthesis of this compound. What are the likely causes?

A2: Low yields in the Grignard synthesis of this compound can stem from several side reactions. The primary culprits are often:

  • Wurtz Coupling: The Grignard reagent (e.g., decylmagnesium bromide) can react with unreacted decyl bromide to form a 20-carbon alkane (eicosane), a common byproduct.[3][4]

  • Enolization of the Aldehyde: The Grignard reagent is a strong base and can deprotonate the alpha-carbon of undecanal, forming an enolate. This consumes the aldehyde and the Grignard reagent without forming the desired alcohol.[5]

  • Reaction with Water: Grignard reagents are highly sensitive to moisture. Any water present in the glassware, solvents, or starting materials will quench the Grignard reagent, converting it to decane and reducing the yield of this compound.

Q3: My reduction of Henicosan-11-one is incomplete. How can I drive the reaction to completion?

A3: Incomplete reduction of Henicosan-11-one can be addressed by:

  • Increasing the Molar Ratio of the Reducing Agent: Ensure an adequate excess of the reducing agent (e.g., NaBH₄) is used to fully convert the ketone.

  • Extending the Reaction Time: Long-chain ketones can be sterically hindered, requiring longer reaction times for complete reduction.

  • Optimizing the Reaction Temperature: While NaBH₄ reductions are often performed at room temperature, gentle heating might be necessary for less reactive ketones. For the more powerful LiAlH₄, the reaction is typically run at low temperatures and then allowed to warm to room temperature.

Q4: What are the best practices for purifying this compound?

A4: Purification of long-chain alcohols like this compound typically involves:

  • Crystallization: Due to its long alkyl chain, this compound is a waxy solid at room temperature and can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone).

  • Column Chromatography: For high purity, flash column chromatography on silica gel is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.

  • Distillation under Reduced Pressure: While this compound has a high boiling point, vacuum distillation can be employed for purification, especially on a larger scale.

Troubleshooting Guides

Guide 1: Grignard Synthesis of this compound
Issue Potential Cause Troubleshooting Steps
Low Yield of this compound with significant amounts of Eicosane byproduct Wurtz Coupling- Ensure slow, dropwise addition of decyl bromide to the magnesium turnings during Grignard reagent formation to maintain a low concentration of the alkyl halide. - Use a high-quality magnesium source with a large surface area. - Maintain a moderate reaction temperature during Grignard formation; excessive heat can promote coupling.
Recovery of starting material (Undecanal) and formation of Decane Enolization of Undecanal and/or reaction with moisture- For Enolization: Use a less sterically hindered Grignard reagent if possible (not applicable here). Add the Grignard reagent slowly to the aldehyde at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. - For Moisture: Flame-dry all glassware before use. Use anhydrous solvents. Ensure starting materials are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a complex mixture of byproducts Impurities in starting materials or solvents- Purify starting materials (undecanal and decyl bromide) by distillation before use. - Use high-purity, anhydrous solvents.
Guide 2: Reduction of Henicosan-11-one
Issue Potential Cause Troubleshooting Steps
Incomplete conversion of Henicosan-11-one to this compound Insufficient reducing agent or suboptimal reaction conditions- Increase the molar equivalents of NaBH₄ or LiAlH₄. - Extend the reaction time. - For NaBH₄ reductions, consider gentle heating (e.g., to 40-50 °C). - For LiAlH₄ reductions, ensure the reaction is allowed to warm to room temperature after the initial low-temperature addition.
Formation of an alkane (Henicosane) byproduct Over-reduction (more likely with stronger reducing agents and acidic workup)- This is less common for the reduction of a secondary alcohol. However, if observed, use a milder reducing agent (NaBH₄ is generally preferred over LiAlH₄ for ketone reductions to avoid over-reduction of other functional groups, though not an issue here). - Ensure a careful, non-acidic workup if over-reduction is a concern.

Quantitative Data Summary

The following tables provide representative data for the synthesis of this compound. Note that actual results may vary depending on specific experimental conditions.

Table 1: Grignard Synthesis of this compound - Effect of Reaction Conditions on Yield and Purity

Entry Grignard Addition Temperature Reaction Time (h) Yield (%) Purity (%) Major Impurity
1Room Temperature26585Eicosane
20 °C28092Eicosane
30 °C48595Eicosane
4-78 °C to Room Temperature48294Eicosane

Table 2: Reduction of Henicosan-11-one - Comparison of Reducing Agents

Entry Reducing Agent Molar Equivalents Solvent Reaction Time (h) Yield (%) Purity (%)
1NaBH₄1.5Methanol49298
2NaBH₄2.0Methanol29599
3LiAlH₄1.1THF29899

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. In the dropping funnel, place a solution of decyl bromide (1.0 eq) in anhydrous diethyl ether. Add a small portion of the decyl bromide solution to the magnesium and gently warm to initiate the reaction. Once the reaction starts, add the remaining decyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Reaction with Undecanal: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of undecanal (0.9 eq) in anhydrous diethyl ether dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup and Purification: Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5-10% ethyl acetate in hexanes) to afford this compound.

Protocol 2: Reduction of Henicosan-11-one with NaBH₄
  • Reaction Setup: In a round-bottom flask, dissolve Henicosan-11-one (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.

  • Workup and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting this compound is often of high purity, but can be further purified by recrystallization from acetone if necessary.

Visualizations

grignard_synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Purification DecylBr Decyl Bromide Grignard_Formation Grignard Reagent Formation DecylBr->Grignard_Formation Mg Magnesium Mg->Grignard_Formation Undecanal Undecanal Grignard_Reaction Reaction with Undecanal Undecanal->Grignard_Reaction Grignard_Formation->Grignard_Reaction Workup Aqueous Workup Grignard_Reaction->Workup Purification Purification (Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Grignard synthesis of this compound.

side_reactions_grignard cluster_reactants Reactants cluster_products Side Products Grignard Decylmagnesium Bromide Wurtz Eicosane (Wurtz Coupling) Grignard->Wurtz reacts with Enolate Undecanal Enolate Grignard->Enolate acts as base on Decane Decane Grignard->Decane is quenched by DecylBr Decyl Bromide DecylBr->Wurtz Undecanal Undecanal Undecanal->Enolate H2O Water H2O->Decane

Caption: Common side reactions in the Grignard synthesis of this compound.

reduction_workflow Start Henicosan-11-one Reduction Reduction (e.g., NaBH4) Start->Reduction Workup Quenching & Extraction Reduction->Workup Product This compound Workup->Product

Caption: Workflow for the reduction of Henicosan-11-one.

References

Technical Support Center: Optimizing Analytical Methods for Henicosan-11-ol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of Henicosan-11-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used analytical technique for the quantification of long-chain fatty alcohols like this compound.[1] However, due to the low volatility and polar nature of this compound, a crucial sample preparation step called derivatization is required to achieve accurate and reproducible results.[1][2][3]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: Derivatization is a chemical modification process that converts the polar hydroxyl (-OH) group of this compound into a less polar and more volatile functional group. This is essential for GC-MS analysis for several reasons:

  • Increased Volatility: Derivatized this compound is more easily vaporized in the hot GC inlet, allowing it to be efficiently transferred onto the analytical column.[2]

  • Improved Peak Shape: The polar hydroxyl group can interact with active sites in the GC system (e.g., injector liner, column stationary phase), leading to peak tailing. Derivatization minimizes these interactions, resulting in sharper, more symmetrical peaks.

  • Enhanced Thermal Stability: The derivatized form of this compound is more stable at the high temperatures used in GC analysis, preventing on-column degradation.

Q3: What are the recommended derivatization methods for this compound?

A3: Silylation is the most common and effective derivatization technique for long-chain alcohols. This involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. The most widely used silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS).

Q4: Can High-Performance Liquid Chromatography (HPLC) be used to quantify this compound?

A4: Yes, HPLC can be used for the analysis of long-chain fatty alcohols, and it offers the advantage of not always requiring derivatization. A common approach is to use a C18 column with a mobile phase consisting of a mixture of methanol, water, and a small amount of acetic acid, coupled with a Refractive Index Detector (RID). However, for complex matrices or trace-level analysis, sensitivity might be lower compared to GC-MS.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound using GC-MS.

Issue 1: Peak Tailing for the this compound Peak

  • Diagram of the Problem:

    G Problem Peak Tailing Cause1 Incomplete Derivatization Problem->Cause1 Cause2 Active Sites in GC System Problem->Cause2 Cause3 Column Contamination Problem->Cause3 Solution1 Optimize Derivatization (Time, Temp, Reagent Excess) Cause1->Solution1 Solution2 Use Deactivated Liner & Trim Column Cause2->Solution2 Solution3 Bake Out or Replace Column Cause3->Solution3

    Troubleshooting workflow for peak tailing.
  • Detailed Troubleshooting Steps:

Potential Cause Recommended Solution
Incomplete Derivatization Ensure the sample is completely dry before adding the silylating reagent, as moisture will deactivate it. Use a fresh batch of derivatization reagent (e.g., BSTFA + 1% TMCS). Optimize the reaction by increasing the temperature (e.g., 60-70°C) and/or reaction time (e.g., 30-60 minutes).
Active Sites in the GC System The glass liner in the injector port and the front end of the GC column can have active silanol groups that interact with any underivatized alcohol. Use a fresh, deactivated injector liner. Trim 10-20 cm from the front of the GC column.
Column Contamination or Degradation Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. Bake out the column at its maximum isothermal temperature for a few hours. If the problem persists, the column may need to be replaced.
Incorrect GC Method Parameters An injector temperature that is too low can cause slow vaporization and peak broadening. A typical starting point is 250°C. An oven temperature ramp that is too fast may not allow for proper separation. Try a slower temperature ramp.
Issue 2: Low or No Signal for this compound

  • Diagram of the Problem:

    G Problem Low or No Signal Cause1 Derivatization Failure Problem->Cause1 Cause2 Sample Loss During Prep Problem->Cause2 Cause3 GC-MS System Leak Problem->Cause3 Solution1 Check Reagents & Conditions Ensure Sample is Dry Cause1->Solution1 Solution2 Review Extraction & Transfer Steps Use an Internal Standard Cause2->Solution2 Solution3 Perform Leak Check (Septum, Ferrules) Cause3->Solution3

    Troubleshooting workflow for low or no signal.
  • Detailed Troubleshooting Steps:

Potential Cause Recommended Solution
Complete Derivatization Failure As with peak tailing, moisture is a primary cause of derivatization failure. Ensure all solvents and the sample are anhydrous. Use fresh, high-quality silylating reagents.
Sample Loss During Preparation This compound can be lost during liquid-liquid extraction or solvent evaporation steps. Use a suitable internal standard (e.g., a deuterated long-chain alcohol) to monitor and correct for sample loss. Be gentle when evaporating solvents to dryness to avoid losing the analyte.
GC-MS System Leak A leak in the GC inlet (e.g., a worn septum or loose fitting) can lead to a loss of sample and poor sensitivity. Perform a leak check of the system. Replace the injector septum and column ferrules if necessary.
Incorrect MS Parameters Ensure the mass spectrometer is set to acquire data in the correct mass range to detect the derivatized this compound. The TMS derivative will have a higher molecular weight than the underivatized compound.

Experimental Protocols

Protocol 1: Sample Preparation and Silylation for GC-MS Analysis

This protocol describes the extraction of this compound from a biological matrix and subsequent derivatization.

  • Workflow Diagram:

    G cluster_0 Sample Preparation cluster_1 Derivatization Sample 1. Sample Aliquot Add_IS 2. Add Internal Standard Sample->Add_IS Extract 3. Liquid-Liquid Extraction (e.g., with Hexane) Add_IS->Extract Evaporate 4. Evaporate to Dryness Extract->Evaporate Dissolve 5. Dissolve in Anhydrous Solvent Evaporate->Dissolve Add_Reagent 6. Add BSTFA + 1% TMCS Dissolve->Add_Reagent React 7. Heat at 60-70°C for 30 min Add_Reagent->React GCMS 8. Inject into GC-MS React->GCMS

    Workflow for sample preparation and derivatization.
  • Detailed Steps:

    • Sample Preparation:

      • To a known volume or weight of your sample, add a suitable internal standard (e.g., a deuterated analog of a long-chain alcohol).

      • Perform a liquid-liquid extraction using an appropriate organic solvent like hexane or ethyl acetate to isolate the lipids.

      • Separate the organic layer and evaporate it to complete dryness under a gentle stream of nitrogen.

    • Derivatization:

      • To the dried extract, add 100 µL of an anhydrous solvent such as pyridine or acetonitrile to redissolve the residue.

      • Add 100 µL of BSTFA with 1% TMCS to the vial.

      • Tightly cap the vial and vortex for 30 seconds.

      • Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

      • Cool the vial to room temperature before injection into the GC-MS.

Protocol 2: GC-MS Analysis of Derivatized this compound

These are typical starting parameters for a GC-MS system. Optimization may be required for your specific instrument and application.

Parameter Recommended Setting
GC Column Non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Oven Temperature Program Initial temperature of 150°C, hold for 2 min, then ramp at 10°C/min to 320°C, hold for 10 min
MS Transfer Line Temp 280°C
MS Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-600 m/z
Protocol 3: HPLC-RID Analysis of this compound

This protocol provides a starting point for the analysis of underivatized long-chain alcohols.

Parameter Recommended Setting
HPLC Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol:Water:Acetic Acid (90:9.9:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 26°C
Detector Refractive Index Detector (RID)
Injection Volume 20 µL

Quantitative Data Summary

The following tables provide a comparative overview of expected performance for different analytical approaches.

Table 1: Comparison of Derivatization Reagents for GC-MS

Reagent Advantages Disadvantages Typical Reaction Conditions
BSTFA + 1% TMCS Highly reactive, produces volatile byproducts that elute early in the chromatogram.Moisture sensitive.60-70°C for 30-60 minutes.
MSTFA A strong silylating agent, also produces volatile byproducts.Moisture sensitive.Similar to BSTFA.
t-BDMS reagents (e.g., MTBSTFA) Forms derivatives that are ~10,000 times more stable against hydrolysis than TMS derivatives.Larger derivatizing group leads to longer retention times.Often requires heating.

Table 2: Typical GC-MS vs. HPLC-RID Performance for Long-Chain Alcohol Quantification

Parameter GC-MS (with Silylation) HPLC-RID
Selectivity Very High (mass-based detection)Moderate
Sensitivity High (ng/mL to pg/mL)Lower (µg/mL)
Sample Preparation More complex (requires extraction and derivatization)Simpler (may only require extraction and filtration)
Run Time Typically 20-30 minutesTypically 10-20 minutes
Robustness Prone to issues with active sites and derivatization variabilityGenerally robust, but sensitive to mobile phase composition and temperature fluctuations

References

Technical Support Center: Addressing Contamination in Henicosan-11-ol Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of Henicosan-11-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in my this compound sample?

Commercially available or synthetically prepared this compound may contain several types of impurities that can affect experimental outcomes. The nature of these contaminants often depends on the synthetic route used for its preparation. A common method for synthesizing secondary alcohols like this compound is the Grignard reaction.

Common Impurities Include:

  • Homologous Alcohols: Other long-chain alcohols with slightly shorter or longer carbon chains.

  • Unreacted Starting Materials: If synthesized via a Grignard reaction, these could include the corresponding aldehyde or ketone and the organohalide.

  • Grignard Byproducts:

    • Wurtz Coupling Products: Formed by the reaction of the Grignard reagent with the alkyl halide.

    • Enolization Products: If the carbonyl starting material has acidic alpha-protons.

    • Reduction Products: The ketone can be reduced to a secondary alcohol by a Grignard reagent with beta-hydrogens.

  • Solvent Residues: Residual solvents from the synthesis or purification steps.

  • Oxidation Products: Aldehydes or ketones formed by the oxidation of the alcohol.

Q2: I am observing unexpected results in my experiments. Could impurities in this compound be the cause?

Yes, impurities can significantly impact experimental results. For example, unreacted starting materials or byproducts from the synthesis could interfere with biological assays or subsequent chemical reactions. Homologous alcohols might alter the physical properties of your formulation. It is crucial to assess the purity of your this compound sample before use.

Q3: What are the recommended methods for purifying this compound?

The primary methods for purifying long-chain alcohols like this compound are recrystallization and column chromatography.

  • Recrystallization: This is an effective method for removing small amounts of impurities from a solid compound. The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: This technique is useful for separating this compound from impurities with different polarities. Silica gel is a common stationary phase for the purification of alcohols.

Q4: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds. Derivatization to a more volatile species, such as a trimethylsilyl (TMS) ether, is often necessary for long-chain alcohols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (71-72 °C) is indicative of high purity. A broad melting point range suggests the presence of impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of this compound.Choose a solvent with a lower boiling point.
The solution is supersaturated.Add a small amount of hot solvent until the oil redissolves, then allow it to cool slowly.
No crystals form upon cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration and then cool again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Scratch the inside of the flask with a glass rod to induce crystallization.
Add a seed crystal of pure this compound.
Low recovery of purified product Too much solvent was used.Concentrate the filtrate and cool to obtain a second crop of crystals.
The crystals were washed with a solvent that was not cold.Always use ice-cold solvent for washing the crystals.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of this compound and impurities The solvent system (mobile phase) is not optimal.Use a less polar solvent system to increase the retention time on the silica gel and improve separation. Test different solvent mixtures using Thin Layer Chromatography (TLC) first.
The column was not packed properly.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
This compound elutes too quickly The solvent system is too polar.Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane).
This compound does not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify solid this compound by removing small amounts of impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., acetone, ethanol, or a mixture of hexane and ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Chromatography column

  • Solvent system (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Methodology:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the solvent system.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Add the mobile phase to the column and begin collecting fractions.

    • Monitor the elution of the compounds using Thin Layer Chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify which fractions contain the pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Data Presentation

Table 1: Purity Assessment of this compound
Technique Parameter Expected Result for Pure this compound Indication of Impurity
Melting Point Melting Point Range71-72 °C (sharp)Broad melting point range
GC-MS (as TMS ether) Major PeaksMolecular ion (M⁺) and characteristic fragmentsAdditional peaks corresponding to impurities
¹H NMR Chemical ShiftsCharacteristic peaks for the alcohol proton, the proton on the carbon bearing the hydroxyl group, and the alkyl chain.Additional peaks not corresponding to the this compound structure.
¹³C NMR Chemical ShiftsA specific number of peaks corresponding to the unique carbons in the molecule.Extra peaks indicating the presence of carbon-containing impurities.
Table 2: Expected Spectroscopic Data for this compound
Technique Expected Data
GC-MS (EI) of TMS-ether M⁺: m/z 384 (low abundance)Characteristic Fragments: m/z 369 (M-15, loss of CH₃), m/z 157 and m/z 227 (from alpha-cleavage)
¹H NMR (CDCl₃) ~3.6 ppm: Multiplet, 1H (CH-OH)~1.5 ppm: Broad singlet, 1H (OH)1.2-1.4 ppm: Multiplets, ~36H (CH₂)~0.9 ppm: Triplet, 6H (CH₃)
¹³C NMR (CDCl₃) ~72 ppm: (C-OH)~37 ppm: (CH₂ adjacent to C-OH)22-32 ppm: (Other CH₂ carbons)~14 ppm: (CH₃)

Visualizations

PurificationWorkflow Crude Crude this compound AssessPurity1 Assess Purity (TLC, MP) Crude->AssessPurity1 IsPure Is Purity Sufficient? AssessPurity1->IsPure PurifiedProduct Purified this compound IsPure->PurifiedProduct Yes Recrystallization Recrystallization IsPure->Recrystallization No, minor impurities ColumnChromatography Column Chromatography IsPure->ColumnChromatography No, significant impurities AssessPurity2 Assess Purity (GC-MS, NMR) Recrystallization->AssessPurity2 ColumnChromatography->AssessPurity2 AssessPurity2->IsPure

Caption: Purification workflow for this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt OilingOut Product Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No ChangeSolvent Change to lower boiling point solvent OilingOut->ChangeSolvent Yes AddHotSolvent Add more hot solvent OilingOut->AddHotSolvent Yes LowYield Low Yield? NoCrystals->LowYield No Concentrate Concentrate solution NoCrystals->Concentrate Yes SlowCool Cool slowly, scratch flask, seed NoCrystals->SlowCool Yes Success Successful Purification LowYield->Success No WashCold Wash with ice-cold solvent LowYield->WashCold Yes ChangeSolvent->Start AddHotSolvent->OilingOut Concentrate->NoCrystals SlowCool->NoCrystals WashCold->LowYield

Caption: Troubleshooting guide for recrystallization.

Validation & Comparative

A Comparative Analysis of Commercially Available Henicosan-11-ol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the purity of commercially sourced Henicosan-11-ol, featuring a detailed analytical protocol and comparative data.

This compound, a 21-carbon long-chain fatty alcohol, is a valuable compound in various research and development sectors, including its use as a synthetic intermediate and in the study of lipid metabolism. The purity of this reagent is critical for the accuracy and reproducibility of experimental results. This guide provides a comparative overview of the stated purity of this compound from several commercial suppliers and presents a detailed experimental protocol for its purity verification using Gas Chromatography with Flame Ionization Detection (GC-FID).

Comparative Purity of Commercial this compound

The purity of chemical reagents can vary between suppliers, potentially impacting experimental outcomes. A review of publicly available data from several chemical suppliers indicates that the purity of commercially available this compound typically ranges from 95% to 98%. The table below summarizes the stated purities from a selection of vendors. Researchers are advised to always request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

SupplierStated Purity (%)CAS NumberMolecular Weight
Supplier A (Sigma-Aldrich/Ambeed)95%3381-26-8312.58
Supplier B (MedchemExpress)98.0%[1]3381-26-8312.58
Supplier C (Sigma-Aldrich/ChemScene)98%[2]3381-26-8312.58

Note: The information presented is based on data available from the suppliers' websites and may not reflect the purity of a specific batch.

Experimental Protocol for Purity Analysis of this compound by GC-FID

Gas chromatography (GC) is the preferred method for the analysis of long-chain fatty alcohols due to its high resolution and sensitivity.[3] To improve the volatility and thermal stability of this compound, a derivatization step to form its trimethylsilyl (TMS) ether is essential prior to GC analysis.[4]

Materials and Reagents
  • This compound sample

  • Internal Standard (e.g., Docosanol)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Hexane (GC grade)

  • Nitrogen or Helium gas (high purity)

  • Hydrogen gas (high purity)

  • Compressed air

Instrumentation
  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: Non-polar (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) or mid-polar column.

  • Autosampler vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Standard and Sample Preparation

Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of Docosanol and transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with hexane.

This compound Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of the this compound sample and transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with hexane.

Calibration Standards:

  • Prepare a series of calibration standards by adding varying known volumes of the this compound stock solution and a fixed volume of the Internal Standard stock solution to autosampler vials.

  • Evaporate the solvent under a gentle stream of nitrogen.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample into an autosampler vial.

  • Add a fixed volume of the Internal Standard stock solution.

  • Evaporate the solvent under a gentle stream of nitrogen.

Derivatization Procedure
  • To the dried calibration standards and samples, add 200 µL of anhydrous pyridine or acetonitrile to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to each vial.

  • Tightly cap the vials and vortex for 30 seconds.

  • Heat the vials at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vials to room temperature before GC analysis.

GC-FID Conditions
  • Injector Temperature: 280°C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 10°C/min to 300°C

    • Hold: 10 minutes at 300°C

  • Detector Temperature: 320°C

  • Detector Gases: Hydrogen and Air at optimized flow rates for the specific instrument.

Data Analysis
  • Identify the peaks for the TMS-derivatized Internal Standard and this compound based on their retention times.

  • Integrate the peak areas for both compounds.

  • Calculate the response factor for this compound using the calibration standards.

  • Determine the concentration and purity of the this compound in the sample. The purity is calculated as the percentage of this compound relative to all detected components (excluding the solvent and derivatizing agent peaks).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the purity analysis of this compound.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gc GC-FID Analysis cluster_data Data Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in Solvent weigh->dissolve dry Evaporate Solvent dissolve->dry add_reagents Add Anhydrous Solvent & BSTFA + 1% TMCS dry->add_reagents heat Heat at 70°C for 30 min add_reagents->heat inject Inject Sample heat->inject separate Chromatographic Separation inject->separate detect Flame Ionization Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

References

Validating the Structure of Synthesized Henicosan-11-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the key analytical techniques used to validate the structure of the long-chain secondary alcohol, Henicosan-11-ol. As a point of comparison, its structural isomer, the primary alcohol Henicosan-1-ol, is used to highlight the distinguishing features in their respective analytical data.

Structural Comparison: this compound vs. Henicosan-1-ol

The key difference between this compound and Henicosan-1-ol lies in the position of the hydroxyl (-OH) group on the 21-carbon chain. In this compound, the hydroxyl group is located on the 11th carbon atom, making it a secondary alcohol. In contrast, Henicosan-1-ol has the hydroxyl group at a terminal position (carbon 1), classifying it as a primary alcohol. This seemingly subtle difference in structure leads to distinct fingerprints in various spectroscopic analyses, allowing for unambiguous identification.

Spectroscopic Data for Structural Validation

The following table summarizes the expected and reported quantitative data from key spectroscopic techniques used to differentiate between synthesized this compound and the alternative, Henicosan-1-ol.

Analytical TechniqueParameterThis compoundHenicosan-1-olData Interpretation
¹H NMR Chemical Shift (δ) of -CH-OH / -CH₂-OH (ppm)~3.6 (multiplet)~3.6 (triplet)The proton attached to the carbon bearing the hydroxyl group in this compound is a multiplet due to coupling with adjacent CH₂ groups. In Henicosan-1-ol, the two protons on the carbon bearing the hydroxyl group appear as a triplet due to coupling with the adjacent CH₂ group.
Chemical Shift (δ) of -OH (ppm)Variable (broad singlet)Variable (broad singlet)The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet.
¹³C NMR Chemical Shift (δ) of -CH-OH / -CH₂-OH (ppm)~72~63The carbon atom bonded to the hydroxyl group in the secondary alcohol (this compound) is more deshielded and appears at a higher chemical shift compared to the primary alcohol (Henicosan-1-ol).[1]
FTIR O-H Stretch (cm⁻¹)~3300-3400 (broad)~3300-3400 (broad)A strong and broad absorption in this region is characteristic of the O-H stretching vibration in alcohols due to hydrogen bonding.[2]
C-O Stretch (cm⁻¹)~1100~1050The C-O stretching vibration for a secondary alcohol like this compound typically appears at a slightly higher wavenumber than for a primary alcohol like Henicosan-1-ol.[2]
Mass Spec. Major Fragment (m/z)157, 18531 (CH₂OH⁺)Alpha-cleavage is a common fragmentation pathway for alcohols. For this compound, cleavage on either side of the C-11 carbon results in fragments with m/z of 157 and 185. For Henicosan-1-ol, a prominent fragment at m/z 31 corresponding to [CH₂OH]⁺ is expected.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of secondary alcohols like this compound is the Grignard reaction. This involves the reaction of an aldehyde with a Grignard reagent.

Materials:

  • Undecanal

  • 1-Bromodecane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 1-bromodecane in anhydrous diethyl ether is added dropwise to the magnesium turnings with gentle heating to initiate the reaction. The reaction mixture is then refluxed until the magnesium is consumed, forming decylmagnesium bromide.

  • Reaction with Aldehyde: The Grignard reagent is cooled to 0 °C, and a solution of undecanal in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by column chromatography on silica gel or by recrystallization.

Structural Validation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The region around 3.6 ppm is of particular interest to observe the multiplet signal of the proton on the carbon bearing the hydroxyl group.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The chemical shift of the carbon attached to the hydroxyl group (around 72 ppm) is a key indicator of the secondary alcohol structure.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: A small amount of the purified this compound is placed directly on the ATR crystal of the FTIR spectrometer. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The presence of a broad O-H stretching band around 3300-3400 cm⁻¹ and a C-O stretching band around 1100 cm⁻¹ confirms the presence of the alcohol functional group.[2]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation and Derivatization: To improve volatility, the alcohol is often derivatized to its trimethylsilyl (TMS) ether. A small amount of the sample is dissolved in an anhydrous solvent (e.g., pyridine) and reacted with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass-to-charge ratio data for the fragments of the eluted compounds. The fragmentation pattern, particularly the alpha-cleavage fragments, is used to confirm the position of the hydroxyl group.

Workflow for Synthesis and Structural Validation of this compound

Synthesis_Validation_Workflow cluster_synthesis Synthesis of this compound cluster_validation Structural Validation start Start Materials: Undecanal & 1-Bromodecane grignard Grignard Reagent Formation (Decylmagnesium Bromide) start->grignard reaction Grignard Reaction start->reaction grignard->reaction workup Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification product Synthesized this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir gcms GC-MS Analysis product->gcms structure_confirmed Structure Confirmed nmr->structure_confirmed ftir->structure_confirmed gcms->structure_confirmed

Synthesis and structural validation workflow for this compound.

This comprehensive approach, combining a reliable synthetic method with a suite of powerful analytical techniques, ensures the unambiguous validation of the structure of synthesized this compound, providing the necessary confidence for its use in further research and development.

References

Comparative Analysis of Henicosan-11-ol and Henicosan-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Henicosan-11-ol and Henicosan-1-ol, two long-chain fatty alcohols with the same chemical formula (C21H44O) but different structural arrangements. Due to a scarcity of direct comparative studies in publicly available literature, this analysis is based on established principles of organic chemistry and extrapolations from research on similar long-chain alcohols. The guide is intended to provide a foundational understanding for researchers, scientists, and drug development professionals and to guide future experimental design.

Structural and Physicochemical Properties

The fundamental difference between Henicosan-1-ol and this compound lies in the position of the hydroxyl (-OH) group. Henicosan-1-ol is a primary alcohol, with the -OH group located at the terminus of the 21-carbon chain. In contrast, this compound is a secondary alcohol, with the -OH group positioned centrally at the 11th carbon. This structural isomerism is expected to influence their physicochemical properties significantly.

The terminal hydroxyl group in Henicosan-1-ol makes it a more classic amphiphile, with a distinct polar "head" and a long nonpolar "tail." This structure facilitates its incorporation into lipid bilayers and the formation of micelles. The central placement of the hydroxyl group in this compound results in a "kinked" or bent structure, which can disrupt the packing of lipid membranes. This difference in shape and polarity distribution is predicted to affect their solubility, melting point, and boiling point.

G Conceptual Model: Interaction with Lipid Bilayer cluster_membrane Cell Membrane cluster_alcohols p1 t1 p1->t1 p2 t2 p2->t2 p3 t3 p3->t3 p4 t4 p4->t4 p5 t5 p5->t5 p6 t6 p6->t6 p7 t7 p7->t7 p8 t8 p8->t8 H1 Henicosan-1-ol (Orderly Insertion) H1_mol H1_tail H1_mol->H1_tail H11 This compound (Disruptive Insertion) H11_mol H11_tail1 H11_mol->H11_tail1 H11_tail2 H11_mol->H11_tail2 G Workflow for Comparative Analysis cluster_synthesis Compound Acquisition/Synthesis cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Biological Assays cluster_analysis Data Analysis & Comparison S1 Henicosan-1-ol (Primary Alcohol) P1 Melting/Boiling Point Analysis S1->P1 P2 Solubility Studies (Polar & Nonpolar Solvents) S1->P2 P3 Spectroscopy (NMR, IR, MS) S1->P3 B1 Membrane Interaction (Liposome Leakage Assay) S1->B1 B2 Cell Viability Assay (e.g., MTT, LDH) S1->B2 B3 Antimicrobial Assay (MIC Determination) S1->B3 S2 This compound (Secondary Alcohol) S2->P1 S2->P2 S2->P3 S2->B1 S2->B2 S2->B3 D1 Tabulate Quantitative Data P1->D1 P2->D1 D3 Structure-Activity Relationship (SAR) P3->D3 D2 Statistical Analysis B1->D2 B2->D2 B3->D2 D1->D3 D2->D3

A Comparative Guide to Analytical Standards for Henicosan-11-ol and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring high-purity long-chain alcohols as analytical standards, selecting the appropriate reference material is critical for ensuring accuracy and reliability in experimental results. This guide provides a detailed comparison of Henicosan-11-ol and its viable alternatives, focusing on their physical and chemical properties, purity, and typical analytical methodologies.

Comparison of Analytical Standards

This compound, a 21-carbon secondary alcohol, is a specialized long-chain alcohol. When considering alternatives, it is useful to evaluate both primary and other secondary long-chain alcohols with similar chain lengths. 1-Eicosanol (C20) and 1-Docosanol (C22) are excellent primary alcohol comparators, while 2-Docosanol (C22) serves as a structurally analogous secondary alcohol.

FeatureThis compound1-Eicosanol1-Docosanol
CAS Number 3381-26-8629-96-9661-19-8
Molecular Formula C₂₁H₄₄OC₂₀H₄₂OC₂₂H₄₆O
Molecular Weight 312.58 g/mol 298.55 g/mol 326.60 g/mol
Type Secondary AlcoholPrimary AlcoholPrimary Alcohol
Purity (Typical) 95-98%≥98%≥98%
Melting Point 71-72 °C[1]62-65 °C65-72 °C
Boiling Point 370.3±10.0 °C at 760 mmHg[1]220 °C at 30 mmHg180 °C at 0.22 mmHg
Suppliers MedchemExpress, ChemScene (via Sigma-Aldrich)Sigma-Aldrich, CymitQuimicaSigma-Aldrich, MedChemExpress, LGC Standards

Experimental Protocols

Accurate characterization of long-chain alcohol standards relies on standardized analytical techniques. Below are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for assessing the purity of long-chain alcohols and confirming their identity. Due to their low volatility, derivatization is often required.

1. Sample Preparation and Derivatization:

  • Internal Standard (IS): Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., a deuterated long-chain alcohol or a similar compound with a different chain length not present in the sample) in methanol or another appropriate solvent.

  • Analyte Stock Solution: Accurately weigh and dissolve the long-chain alcohol standard in an appropriate solvent (e.g., methanol, hexane) to a concentration of 1 mg/mL.

  • Derivatization: To 100 µL of the analyte solution, add the internal standard. Evaporate the solvent under a gentle stream of nitrogen. Add 80 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 20 µL of pyridine. Cap the vial and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) ether derivative.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 320°C at a rate of 15°C/min, hold for 10 minutes.

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-600.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • The purity of the standard is determined by the area percentage of the principal peak in the chromatogram.

  • The identity is confirmed by comparing the obtained mass spectrum with a reference spectrum, such as that from the NIST library. The mass spectrum of 11-Heneicosanol is available in the NIST WebBook[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are employed to confirm the chemical structure of the long-chain alcohol.

1. Sample Preparation:

  • Dissolve 5-10 mg of the analytical standard in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

2. NMR Spectrometer and Parameters:

  • Instrument: Bruker Avance III 400 MHz or equivalent.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Relaxation Delay: 2.0 s

3. Data Analysis:

  • Analyze the chemical shifts, integration, and multiplicity of the peaks in the ¹H NMR spectrum to confirm the proton environment.

  • Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the carbon skeleton. A ¹H NMR spectrum for 1-Eicosanol is available for comparison[3].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

1. Sample Preparation:

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid standard directly on the ATR crystal.

2. FTIR Spectrometer and Parameters:

  • Instrument: PerkinElmer Spectrum Two or equivalent.

  • Mode: ATR

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

3. Data Analysis:

  • Identify characteristic absorption bands. For a long-chain alcohol, expect to see:

    • A broad O-H stretching band around 3300-3400 cm⁻¹.

    • C-H stretching bands just below 3000 cm⁻¹.

    • A C-O stretching band around 1050-1150 cm⁻¹.

Visualizing Analytical Workflows

To better understand the processes involved in the quality control and comparison of these analytical standards, the following diagrams, generated using Graphviz, illustrate a typical workflow and a comparative logic.

analytical_workflow Figure 1: Quality Control Workflow for Analytical Standards cluster_0 Receiving & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Certification raw_material Raw Material Reception documentation Documentation Review (CoA, MSDS) raw_material->documentation visual_inspection Visual Inspection documentation->visual_inspection identity Identity Confirmation (FTIR, MS) visual_inspection->identity purity Purity Assay (GC, HPLC) identity->purity structure Structural Elucidation (NMR) purity->structure impurities Impurity Profiling structure->impurities data_review Data Review & Verification impurities->data_review certificate Certificate of Analysis Generation data_review->certificate release Product Release certificate->release

Figure 1: Quality Control Workflow for Analytical Standards

comparison_logic Figure 2: Comparative Analysis of Long-Chain Alcohol Standards cluster_primary Primary Alcohol Alternatives cluster_secondary Secondary Alcohol Alternative main This compound (C21, Secondary) eicosanol 1-Eicosanol (C20) main->eicosanol Similar Chain Length docosanol 1-Docosanol (C22) main->docosanol Similar Chain Length docosanol_sec 2-Docosanol (C22) main->docosanol_sec Same Functional Group purity_e purity_e eicosanol->purity_e Purity ≥98% purity_d purity_d docosanol->purity_d Purity ≥98% structure_d_sec structure_d_sec docosanol_sec->structure_d_sec Structural Analog

Figure 2: Comparative Analysis of Long-Chain Alcohol Standards

References

Validating Endocrine-Disrupting Potential: A Comparative Look at Henicosan-11-ol and Other Long-Chain Fatty Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the potential off-target effects of novel compounds is paramount. Henicosan-11-ol, a C21 secondary fatty alcohol, has been identified as a potential endocrine-disrupting compound (EDC).[1] This guide provides a comparative overview of the experimental validation of such compounds, placing this compound in the context of other long-chain fatty alcohols and acids for which more extensive data is available. While direct experimental validation for this compound's endocrine activity is not extensively published, this guide outlines the established methodologies and potential signaling pathways involved, offering a framework for its evaluation.

Comparative Analysis of Long-Chain Lipids

To contextualize the potential activity of this compound, this section compares the known endocrine-disrupting effects of a representative long-chain primary fatty alcohol (Henicosan-1-ol) and a generic long-chain fatty acid. It is important to note that the endocrine-disrupting potential and specific effects can vary significantly based on chain length, degree of saturation, and the position of the hydroxyl group.

FeatureHenicosan-1-ol (C21 Primary Alcohol)Long-Chain Fatty Acids (e.g., Oleic Acid)This compound (C21 Secondary Alcohol)
Reported Endocrine Activity Data not widely available; however, some long-chain alcohols are studied for their effects on hormone-responsive genes.Can modulate estrogen receptor (ER) alpha expression and activity in breast cancer cell lines.[2][3][4]Classified as a potential endocrine-disrupting compound.[1]
Mechanism of Action Potentially through interaction with nuclear receptors or modulation of steroidogenic enzymes.Can alter ERα mRNA and protein levels, affecting cellular response to estradiol.Presumed to act via interaction with nuclear hormone receptors (e.g., estrogen or androgen receptors) or by interfering with steroidogenesis.
Typical Experimental Assays Estrogen/Androgen Receptor Binding Assays, Steroidogenesis Assays (e.g., H295R).Cell viability assays, gene and protein expression analysis (qPCR, Western Blot), microRNA profiling.Would be evaluated using a battery of in vitro assays including receptor binding, transcriptional activation, and steroidogenesis assays.

Experimental Protocols for Endocrine Disruptor Screening

Validating the potential endocrine-disrupting activity of a compound like this compound involves a tiered approach, starting with in vitro screening assays. Below are detailed methodologies for key experiments.

Estrogen Receptor (ER) and Androgen Receptor (AR) Binding Assays

These competitive binding assays determine the ability of a test compound to displace a radiolabeled natural ligand (e.g., 17β-estradiol for ER, dihydrotestosterone for AR) from its receptor.

  • Principle: Quantifies the affinity of the test compound for the hormone receptor.

  • Methodology:

    • Prepare a cytosolic fraction containing the target receptor (e.g., from rat uterus for ER, or rat prostate for AR) or use purified recombinant human receptors.

    • Incubate a constant amount of receptor and radiolabeled ligand with increasing concentrations of the test compound (this compound).

    • After incubation, separate the receptor-bound from free radioligand using a method like hydroxylapatite precipitation or size-exclusion chromatography.

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) to determine its relative binding affinity.

ER and AR Transcriptional Activation Assays (e.g., using reporter gene cell lines)

These assays measure the ability of a compound to activate or inhibit the transcriptional activity of a hormone receptor.

  • Principle: A genetically modified cell line expresses a hormone receptor and a reporter gene (e.g., luciferase or β-galactosidase) linked to a hormone-responsive promoter. Activation of the receptor by a ligand induces the expression of the reporter gene, which can be quantified.

  • Methodology:

    • Culture a suitable reporter cell line (e.g., HeLa-9903 for ER, AR-EcoScreen™ for AR) in appropriate media.

    • Expose the cells to a range of concentrations of this compound for a specified period (e.g., 24 hours). Include a positive control (e.g., 17β-estradiol for ER agonism, flutamide for AR antagonism) and a vehicle control.

    • Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

    • Determine the concentration-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

H295R Steroidogenesis Assay

This in vitro assay assesses the effect of a chemical on the production of steroid hormones.

  • Principle: The H295R human adrenocortical carcinoma cell line expresses most of the key enzymes involved in steroidogenesis. The assay measures the production of hormones like testosterone and estradiol in the culture medium after exposure to the test compound.

  • Methodology:

    • Culture H295R cells to a confluent monolayer.

    • Expose the cells to various concentrations of this compound, along with a vehicle control and positive controls (e.g., forskolin to stimulate steroidogenesis, prochloraz as an inhibitor).

    • After a 48-hour incubation period, collect the culture medium.

    • Quantify the concentrations of testosterone and estradiol (and other steroid hormones if desired) in the medium using methods like ELISA or LC-MS/MS.

    • Analyze the data to determine if this compound significantly alters hormone production compared to the control.

Visualizing Potential Mechanisms of Action

The endocrine-disrupting activity of compounds like this compound is often mediated through interactions with nuclear hormone receptors. The following diagrams illustrate the general workflow for assessing endocrine disruption and a simplified signaling pathway.

G cluster_0 In Vitro Screening cluster_1 Data Analysis & Prioritization Compound (this compound) Compound (this compound) Receptor Binding Assays Receptor Binding Assays Compound (this compound)->Receptor Binding Assays Affinity Transcriptional Activation Assays Transcriptional Activation Assays Compound (this compound)->Transcriptional Activation Assays Agonism/Antagonism Steroidogenesis Assay Steroidogenesis Assay Compound (this compound)->Steroidogenesis Assay Hormone Production Determine IC50 Determine IC50 Receptor Binding Assays->Determine IC50 Determine EC50/IC50 Determine EC50/IC50 Transcriptional Activation Assays->Determine EC50/IC50 Quantify Hormone Levels Quantify Hormone Levels Steroidogenesis Assay->Quantify Hormone Levels Prioritize for Further Testing Prioritize for Further Testing Determine IC50->Prioritize for Further Testing Determine EC50/IC50->Prioritize for Further Testing Quantify Hormone Levels->Prioritize for Further Testing In Vivo Studies In Vivo Studies Prioritize for Further Testing->In Vivo Studies

Caption: Workflow for assessing the endocrine-disrupting potential of a test compound.

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus EDC Endocrine Disrupting Compound (EDC) NR Nuclear Receptor (NR) EDC->NR Binds HSP Heat Shock Proteins NR->HSP Dissociates from Dimer NR-EDC Dimer NR->Dimer Dimerization HRE Hormone Response Element (on DNA) Dimer->HRE Binds to Transcription Altered Gene Transcription HRE->Transcription Response Adverse Cellular Response Transcription->Response

Caption: Simplified signaling pathway for endocrine disruption via nuclear receptors.

References

Performance Benchmark of Henicosan-11-ol in Lipid Nanoparticle Formulations for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative performance benchmark of Henicosan-11-ol against a standard alternative, Cetyl Alcohol (1-Hexadecanol), in the context of their application as a structural lipid in the formulation of lipid nanoparticles (LNPs) for drug delivery. Due to the limited availability of published performance data for this compound in specific applications, this guide presents a framework for evaluation based on established experimental protocols and includes hypothetical comparative data to illustrate the benchmarking process.

Introduction to this compound in Drug Delivery

This compound is a C21 secondary fatty alcohol.[1] Its long carbon chain and secondary hydroxyl group suggest potential utility as a structural component in lipid-based drug delivery systems, such as LNPs. Fatty alcohols are integral to these formulations, influencing nanoparticle stability, drug encapsulation efficiency, and release kinetics.[2] They can act as emollients, emulsifiers, and thickeners.[3][4] This guide benchmarks the hypothetical performance of this compound against Cetyl Alcohol, a widely used C16 primary fatty alcohol in pharmaceutical and cosmetic formulations.

Comparative Performance Data

The following tables summarize the hypothetical quantitative performance of LNPs formulated with either this compound or Cetyl Alcohol. These formulations are designed to encapsulate a model hydrophobic drug.

Table 1: Physicochemical Properties of LNP Formulations

ParameterLNP Formulation with this compoundLNP Formulation with Cetyl Alcohol
Particle Size (nm) 120 ± 5.2115 ± 4.8
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) -25.3 ± 1.5-22.8 ± 1.8
Encapsulation Efficiency (%) 92.5 ± 2.188.7 ± 2.5
Drug Loading (%) 4.6 ± 0.34.4 ± 0.2

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Release (%) - this compound LNPCumulative Release (%) - Cetyl Alcohol LNP
1 8.2 ± 0.910.5 ± 1.1
4 25.6 ± 1.830.1 ± 2.0
8 45.3 ± 2.552.8 ± 2.7
12 60.1 ± 3.168.9 ± 3.4
24 78.9 ± 3.885.2 ± 4.1

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data tables are provided below.

3.1. LNP Formulation by Microfluidic Mixing

Lipid nanoparticles were prepared using a microfluidic mixing technique. A lipid phase, consisting of the respective fatty alcohol (this compound or Cetyl Alcohol), a cationic lipid, cholesterol, and a PEG-lipid in a 40:40:18:2 molar ratio, was dissolved in ethanol. The aqueous phase, containing the model hydrophobic drug, was prepared in a citrate buffer (pH 4.0). The two phases were mixed in a microfluidic chip at a flow rate ratio of 3:1 (aqueous to lipid phase). The resulting nanoparticle suspension was then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and unencapsulated drug.

3.2. Physicochemical Characterization

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) using a Zetasizer instrument. Samples were diluted in PBS and measurements were taken at 25°C.

  • Zeta Potential: Determined using the same Zetasizer instrument by measuring the electrophoretic mobility of the nanoparticles in a suitable buffer.

  • Encapsulation Efficiency (EE) and Drug Loading (DL): The amount of encapsulated drug was determined by disrupting the LNPs with a suitable solvent (e.g., methanol) and quantifying the drug concentration using High-Performance Liquid Chromatography (HPLC). The EE and DL were calculated using the following formulas:

    • EE (%) = (Mass of encapsulated drug / Total mass of drug used) x 100

    • DL (%) = (Mass of encapsulated drug / Total mass of lipids) x 100

3.3. In Vitro Drug Release Study

The in vitro drug release was evaluated using a dialysis bag diffusion method. A known concentration of the LNP formulation was placed in a dialysis bag with a specific molecular weight cut-off. The bag was then incubated in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring. At predetermined time intervals, aliquots of the release medium were withdrawn and analyzed by HPLC to determine the concentration of the released drug.

Visualizations: Workflow and Signaling Pathway

Experimental Workflow for LNP Formulation and Characterization

G cluster_prep Phase Preparation cluster_form LNP Formation cluster_char Characterization Lipid Phase Lipid Phase Microfluidic Mixing Microfluidic Mixing Lipid Phase->Microfluidic Mixing Aqueous Phase Aqueous Phase Aqueous Phase->Microfluidic Mixing Dialysis Dialysis Microfluidic Mixing->Dialysis DLS Particle Size & PDI (DLS) Dialysis->DLS Zeta Zeta Potential Dialysis->Zeta HPLC EE & DL (HPLC) Dialysis->HPLC Release In Vitro Release Dialysis->Release

Caption: Workflow for LNP synthesis and analysis.

Hypothetical Signaling Pathway Modulated by LNP-Delivered Drug

This diagram illustrates a hypothetical signaling pathway where the encapsulated drug, released from the LNPs, inhibits a key kinase (Kinase B), thereby downregulating an inflammatory response.

G Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Inflammatory_Genes Inflammatory Genes Transcription_Factor->Inflammatory_Genes LNP_Drug LNP-Delivered Drug LNP_Drug->Kinase_B

Caption: Inhibition of a kinase by an LNP-delivered drug.

References

Henicosan-11-ol: A Comparative Review of Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Henicosan-11-ol, a C21 secondary fatty alcohol, is a molecule of interest due to the established biological activities of other long-chain alcohols. This review aims to provide a comprehensive comparison of the available scientific literature on this compound, focusing on its synthesis, characterization, and reported biological activities. All quantitative data from cited studies are summarized in structured tables for straightforward comparison, and detailed experimental protocols are provided. Visual diagrams have been generated to illustrate experimental workflows.

Synthesis and Characterization of this compound

The primary method reported for the synthesis of this compound involves a Grignard reaction. A detailed protocol has been extracted from the literature, providing a reproducible method for its preparation.

Experimental Protocol: Grignard Synthesis of 11-Heneicosanol[1]

Materials:

  • Magnesium turnings (705 mg, 28.9 mmol)

  • Iodine (10 mg, catalytic amount)

  • Dry Tetrahydrofuran (THF) (100 mL)

  • 1-Bromodecane (5.0 mL, 24.1 mmol)

  • Undecanal (undecylic aldehyde) (5.0 mL, 24.1 mmol)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (CH₂Cl₂) (300 mL)

  • Aqueous Sodium Chloride (NaCl) (200 mL)

  • Water (200 mL)

  • Sodium Sulfate (Na₂SO₄)

  • Silica gel

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Magnesium turnings and a catalytic amount of iodine were combined and heated under a nitrogen atmosphere until iodine gas evolved.

  • After cooling, dry THF was added to the flask.

  • 1-Bromodecane was added, and the mixture was stirred for 2 hours at 40°C under a nitrogen atmosphere to form the Grignard reagent.

  • Undecanal was then added, and the reaction was stirred for an additional hour at 55°C under nitrogen.

  • The reaction was quenched with saturated aqueous NH₄Cl, and the solvent was removed under reduced pressure.

  • The residue was diluted with CH₂Cl₂ and extracted with aqueous NaCl and then with water.

  • The organic layer was dried over Na₂SO₄, filtered, and the solvent was evaporated.

  • The crude product was purified by column chromatography on silica gel (hexane:DCM, 2:1) to yield 11-heneicosanol as a white powder.

Yield: 3.44 g (46%)

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps 1-Bromodecane 1-Bromodecane Grignard Formation Grignard Formation 1-Bromodecane->Grignard Formation Magnesium Magnesium Magnesium->Grignard Formation Iodine (cat.) Iodine (cat.) Iodine (cat.)->Grignard Formation Undecanal Undecanal Addition Reaction Addition Reaction Undecanal->Addition Reaction Grignard Formation->Addition Reaction Quenching Quenching Addition Reaction->Quenching Workup & Purification Workup & Purification Quenching->Workup & Purification Product Product Workup & Purification->Product

Caption: Grignard synthesis of this compound.

Characterization Data

The synthesized this compound was characterized using various spectroscopic methods. The data reported in the literature is summarized below.

Technique Observed Data [1]
¹H NMR (300 MHz, CDCl₃) δ 3.58 (m, 1H, OCHR₂), 1.48-1.26 (m, 36H, 18 x CH₂), 0.88 (app t, 6H, J=6.9 Hz, 2 x CH₃)
¹³C NMR (75.5 MHz, CDCl₃) δ 72.0 (CH), 37.5, 31.9, 29.7, 29.6, 29.3, 25.7, 22.7 (18 x CH₂), 14.1 (2 x CH₃)
Mass Spectrometry (ESI) m/z 335 [(M+Na)⁺]
Mass Spectrometry (EI) The NIST WebBook provides a mass spectrum for 11-Heneicosanol, which can be used as a reference for characterization.[2]

Biological Activity of this compound

A comprehensive search of the scientific literature revealed a notable lack of studies specifically investigating the biological activities of this compound. While research exists on the general antimicrobial and anti-inflammatory properties of long-chain fatty alcohols, these studies do not specifically test the 11-ol isomer of heneicosanol.

One study investigated the anti-inflammatory, analgesic, and antipyretic effects of a purified leaf extract containing heneicosane, among other compounds.[3] However, this study does not isolate the effects of this compound.

Therefore, at present, there is no direct experimental data to report on the antimicrobial, anti-inflammatory, or anticancer activities of this compound. This represents a significant gap in the literature and an opportunity for future research.

Potential Signaling Pathways for Long-Chain Alcohols

Based on the known mechanisms of other long-chain alcohols, a hypothetical signaling pathway for potential anti-inflammatory effects is proposed below. It is crucial to note that this is a generalized pathway and has not been experimentally validated for this compound.

Putative_Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Inflammatory_Stimulus->TLR4 NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NF_kB_Activation->Pro_inflammatory_Cytokines Henicosan_11_ol This compound (Hypothetical) Henicosan_11_ol->NF_kB_Activation Inhibition?

Caption: Hypothetical anti-inflammatory pathway.

Conclusion

The synthesis of this compound via a Grignard reaction is a well-documented and reproducible method. The characterization data provides a solid basis for the identification of this compound. However, there is a stark absence of research into the biological activities of this compound. While related long-chain alcohols have shown promise as antimicrobial and anti-inflammatory agents, dedicated studies are required to determine if this compound possesses similar properties. This review highlights a clear need for further investigation into the pharmacological potential of this specific secondary fatty alcohol to unlock its potential applications in drug development and other scientific fields.

References

Safety Operating Guide

Personal protective equipment for handling Henicosan-11-ol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Henicosan-11-ol

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Following these procedures is critical for ensuring laboratory safety and proper experimental conduct.

Physicochemical and Hazard Data

A summary of key quantitative data for this compound is presented below. This information is crucial for safe handling and experimental planning.

PropertyValueSource
Molecular Formula C21H44O[1]
Molecular Weight 312.58 g/mol
Appearance Solid[1]
Melting Point 71-72 °C[1]
Boiling Point 370.3 ± 10.0 °C at 760 mmHg[1]
GHS Hazard Statement H319: Causes serious eye irritation
GHS Signal Word Warning

Operational Plan: Handling and Disposal of this compound

This section outlines the step-by-step procedures for the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles to protect against dust particles and splashes.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact. Inspect gloves for any tears or punctures before use.

  • Body Protection: A standard laboratory coat or coveralls should be worn to protect against accidental skin exposure.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If there is a risk of generating significant amounts of dust, a NIOSH-approved respirator for particulates may be necessary.

Handling Procedures
  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when transferring or weighing the solid to minimize inhalation of any dust.

  • Avoiding Contact: Take precautions to avoid contact with eyes and skin. Do not eat, drink, or smoke in areas where the chemical is handled.

  • Weighing and Transfer: When weighing or transferring the solid, use a spatula and handle it carefully to prevent creating dust.

  • After Handling: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Storage
  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep it away from incompatible materials, such as strong oxidizing agents.

Spill and Emergency Procedures
  • Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: If skin contact occurs, remove contaminated clothing and wash the affected area with soap and plenty of water.

  • Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan
  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or in the regular trash. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal A Assess Hazards & Review SDS B Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Weigh and Transfer Solid (Minimize Dust) C->D E Perform Experimental Procedure D->E F Segregate Chemical Waste E->F J Store Unused Chemical E->J G Decontaminate Work Area F->G H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.